Abiraterone Acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIQSJCZCSLXRZ-UBUQANBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049043 | |
| Record name | Abiraterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154229-18-2 | |
| Record name | Abiraterone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abiraterone acetate [USAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abiraterone acetate | |
| Source | DTP/NCI | |
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| Record name | Abiraterone acetate | |
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| Record name | Abiraterone acetate | |
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| Record name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ABIRATERONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM5OCB9YJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of Abiraterone Acetate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abiraterone acetate, marketed as Zytiga®, represents a significant advancement in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and high-risk metastatic castration-sensitive prostate cancer (mCSPC). Its development was driven by a deeper understanding of the continued role of androgen receptor signaling in prostate cancer progression, even after conventional androgen deprivation therapy. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and regulatory history of this compound. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the scientific journey of this pivotal oncology therapeutic.
Introduction: The Unmet Need in Castration-Resistant Prostate Cancer
Prostate cancer is a leading cause of cancer-related mortality in men worldwide. The growth and proliferation of prostate cancer cells are initially dependent on androgens, primarily testosterone. Consequently, androgen deprivation therapy (ADT) has been the cornerstone of treatment for advanced prostate cancer. However, the majority of patients eventually progress to a state known as castration-resistant prostate cancer (CRPC), where the disease progresses despite castrate levels of serum testosterone.
Historically, CRPC was considered "hormone-refractory," implying that it no longer depended on androgen signaling. However, research in the late 20th and early 21st centuries revealed that intracrine and adrenal androgen synthesis continues to fuel tumor growth in CRPC. This paradigm shift highlighted the need for therapies that could more effectively suppress androgen production beyond the testes. It was this understanding that set the stage for the development of a new class of agents targeting the key enzymes in the androgen biosynthesis pathway.
The Discovery of this compound
The journey of this compound began in the early 1990s at the Institute of Cancer Research (ICR) in London. A team of researchers, led by Professor Mike Jarman and including Dr. Elaine Barrie and Professor Gerry Potter, hypothesized that prostate cancers that become resistant to conventional hormone therapy could be sourcing androgens from other parts of the body, or even producing them within the tumor itself.
Their research focused on inhibiting the enzyme cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. The antifungal drug ketoconazole, a non-specific inhibitor of CYP enzymes, including CYP17A1, had shown some activity in prostate cancer, providing a proof of concept. However, ketoconazole's lack of specificity and poor potency made it unsuitable for long-term use.
The ICR team embarked on a drug discovery program to identify a potent and selective inhibitor of CYP17A1. This effort led to the synthesis of a series of steroidal compounds, culminating in the identification of CB7598, which was later named abiraterone. The acetate ester of abiraterone, this compound, was developed as a prodrug with improved oral bioavailability. A patent for abiraterone was filed in 1993, and the first scientific paper describing the compound was published the following year.
Mechanism of Action
This compound is a prodrug that is rapidly converted in vivo to its active metabolite, abiraterone. Abiraterone is a potent and selective inhibitor of CYP17A1. CYP17A1 is a bifunctional enzyme that catalyzes two key sequential reactions in the androgen biosynthesis pathway:
-
17α-hydroxylase activity: The conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives.
-
17,20-lyase activity: The subsequent conversion of these intermediates to dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.
By inhibiting both of these enzymatic activities, abiraterone effectively blocks the synthesis of androgens in the testes, adrenal glands, and within the prostate tumor itself. This leads to a profound reduction in serum levels of testosterone and other androgens, thereby depriving prostate cancer cells of the hormonal stimulation required for their growth and survival.
Preclinical Development
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor activity.
In Vitro Studies
CYP17A1 Enzyme Inhibition Assay: Initial in vitro studies focused on quantifying the inhibitory activity of abiraterone against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. These assays typically utilize recombinant human CYP17A1 expressed in a suitable host system.
-
Experimental Protocol:
-
Recombinant human CYP17A1 is incubated with a specific substrate (e.g., progesterone for 17α-hydroxylase activity or 17α-hydroxypregnenolone for 17,20-lyase activity) and a cofactor such as NADPH.
-
Varying concentrations of abiraterone are added to the reaction mixture.
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The reaction is allowed to proceed for a defined period at 37°C and is then terminated.
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The formation of the product is quantified using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Cell-Based Assays: The anti-proliferative effects of abiraterone were evaluated in various prostate cancer cell lines.
-
Experimental Protocol (Cell Viability Assay):
-
Androgen-sensitive prostate cancer cells (e.g., LNCaP) are seeded in multi-well plates.
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The cells are treated with varying concentrations of abiraterone or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.
-
The absorbance or fluorescence is measured, and the percentage of viable cells is calculated relative to the vehicle-treated control.
-
In Vivo Studies
Xenograft Models: The in vivo efficacy of this compound was demonstrated in preclinical xenograft models of prostate cancer.
-
Experimental Protocol:
-
Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously or orthotopically implanted with human prostate cancer cells (e.g., LNCaP, VCaP).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
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The treatment group receives daily oral administration of this compound, while the control group receives a vehicle.
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Tumor volume is measured regularly using calipers.
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At the end of the study, tumors are excised and may be used for further analysis, such as immunohistochemistry or gene expression studies.
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Clinical Development
The clinical development of this compound was a multi-phase process that ultimately established its efficacy and safety in patients with advanced prostate cancer. The pivotal studies were the Phase III trials COU-AA-301 and COU-AA-302.
Phase I and II Studies
Initial Phase I and II trials established the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with mCRPC. These studies determined the optimal dose of 1000 mg once daily and demonstrated significant reductions in prostate-specific antigen (PSA) levels and tumor responses.
Phase III Clinical Trials
COU-AA-301: Post-Chemotherapy Setting The COU-AA-301 trial was a randomized, double-blind, placebo-controlled study that enrolled 1,195 patients with mCRPC who had previously received docetaxel chemotherapy. Patients were randomized in a 2:1 ratio to receive either this compound (1000 mg daily) plus prednisone (5 mg twice daily) or placebo plus prednisone.
The primary endpoint was overall survival (OS). The trial was unblinded early after a pre-planned interim analysis showed a significant survival benefit in the this compound group. The final analysis confirmed these findings, with a median OS of 15.8 months for the this compound arm compared to 11.2 months for the placebo arm. All secondary endpoints, including time to PSA progression, radiographic progression-free survival (rPFS), and PSA response rate, were also significantly improved with this compound.
COU-AA-302: Chemotherapy-Naïve Setting The COU-AA-302 trial was a randomized, double-blind, placebo-controlled study that evaluated this compound in 1,088 asymptomatic or mildly symptomatic patients with chemotherapy-naïve mCRPC. Patients were randomized to receive either this compound plus prednisone or placebo plus prednisone.
The co-primary endpoints were rPFS and OS. The study demonstrated a significant improvement in rPFS, with a median of 16.5 months in the this compound group versus 8.2 months in the placebo group. The final analysis also showed a significant improvement in OS, with a median of 34.7 months for the this compound arm compared to 30.3 months for the placebo arm.
Regulatory History
The robust clinical data from the COU-AA-301 and COU-AA-302 trials led to the regulatory approval of this compound by major health authorities worldwide.
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U.S. Food and Drug Administration (FDA):
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April 28, 2011: Approved for the treatment of patients with mCRPC who have received prior chemotherapy containing docetaxel.
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December 10, 2012: Approval expanded to include the treatment of patients with mCRPC before chemotherapy.
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February 7, 2018: Approved for the treatment of patients with high-risk mCSPC.
-
-
European Medicines Agency (EMA):
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September 23, 2011: Granted marketing authorization for the treatment of mCRPC in adult men whose disease has progressed on or after a docetaxel-based chemotherapy regimen.
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November 2017: Approval expanded for use in combination with prednisone/prednisolone and ADT for newly-diagnosed high-risk metastatic hormone-sensitive prostate cancer (mHSPC).
-
Conclusion
The discovery and development of this compound is a landmark achievement in the field of oncology, stemming from a fundamental shift in the understanding of the pathobiology of castration-resistant prostate cancer. The targeted inhibition of CYP17A1 has provided a highly effective therapeutic strategy that has significantly improved survival and quality of life for patients with advanced prostate cancer. The journey of this compound from a rational drug design concept in the early 1990s to a globally approved standard of care is a testament to the power of translational research and a model for future drug development endeavors.
Data Presentation
Table 1: Preclinical Inhibitory Activity of Abiraterone
| Parameter | Value | Reference |
| CYP17A1 (17α-hydroxylase) IC50 | 2.5 nM | |
| CYP17A1 (17,20-lyase) IC50 | 15 nM |
Table 2: Summary of the COU-AA-301 Phase III Clinical Trial
| Characteristic | This compound + Prednisone (N=797) | Placebo + Prednisone (N=398) |
| Patient Population | mCRPC post-docetaxel | mCRPC post-docetaxel |
| Median Age (years) | 69 | 69 |
| ECOG Performance Status 0-1 (%) | 92.5 | 92.2 |
| Median Overall Survival (months) | 15.8 | 11.2 |
| Hazard Ratio for Death (95% CI) | 0.74 (0.64-0.86) | - |
| p-value | <0.0001 | - |
| Median Radiographic PFS (months) | 5.6 | 3.6 |
| Hazard Ratio for Progression (95% CI) | 0.66 (0.58-0.76) | - |
| p-value | <0.0001 | - |
| PSA Response Rate (%) | 29.5 | 5.5 |
| p-value | <0.0001 | - |
Data sourced from the final analysis of the COU-AA-301 trial.
Table 3: Summary of the COU-AA-302 Phase III Clinical Trial
| Characteristic | This compound + Prednisone (N=546) | Placebo + Prednisone (N=542) |
| Patient Population | Chemotherapy-naïve mCRPC | Chemotherapy-naïve mCRPC |
| Median Age (years) | 70 | 70 |
| ECOG Performance Status 0 (%) | 76 | 76 |
| Median Overall Survival (months) | 34.7 | 30.3 |
| Hazard Ratio for Death (95% CI) | 0.81 (0.70-0.93) | - |
| p-value | 0.0033 | - |
| Median Radiographic PFS (months) | 16.5 | 8.2 |
| Hazard Ratio for Progression (95% CI) | 0.52 (0.45-0.61) | - |
| p-value | <0.0001 | - |
Data sourced from the final analysis of the COU-AA-302 trial.
Mandatory Visualizations
Caption: Androgen biosynthesis pathway and the inhibitory action of Abiraterone on CYP17A1.
Abiraterone as a CYP17A1 Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, administered as the prodrug abiraterone acetate, is a cornerstone in the treatment of advanced prostate cancer. Its therapeutic efficacy stems from its potent and selective inhibition of CYP17A1 (Cytochrome P450 17A1), a critical enzyme in the androgen biosynthesis pathway. This technical guide provides an in-depth exploration of the mechanism of action of abiraterone, detailing its interaction with CYP17A1, the downstream effects on steroidogenesis, and the experimental methodologies used to characterize this interaction.
The Target: CYP17A1 Enzyme
CYP17A1 is a dual-function enzyme located in the endoplasmic reticulum of adrenal and gonadal tissues, as well as in prostate tumor cells.[1][2] It plays a pivotal role in the conversion of pregnane steroids to androgens and estrogens through two distinct enzymatic activities:[1][3]
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17α-hydroxylase activity: This activity converts pregnenolone and progesterone into their 17α-hydroxy derivatives.[1][4]
-
17,20-lyase activity: This subsequent step cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce the androgen precursors dehydroepiandrosterone (DHEA) and androstenedione, respectively.[1][4]
The production of androgens, such as testosterone and dihydrotestosterone (DHT), is crucial for the growth and survival of prostate cancer cells. By targeting CYP17A1, abiraterone effectively shuts down this androgen production, not only in the testes but also in the adrenal glands and within the tumor microenvironment itself.[5]
Mechanism of Abiraterone Inhibition
Abiraterone is a potent, selective, and irreversible inhibitor of CYP17A1.[6][7] Its mechanism of inhibition is characterized as slow, tight-binding, which involves a two-step induced-fit process.[8][9][10] Initially, abiraterone binds to the active site of CYP17A1 in a reversible manner, forming an initial enzyme-inhibitor complex (EI). This is followed by a slow isomerization to a more stable, high-affinity complex (EI*).[8][9][10] This tight binding results in a prolonged residence time of abiraterone within the CYP17A1 active site, estimated to be around 42 hours, leading to sustained enzyme inhibition even as systemic drug concentrations decrease.[8][10]
The pyridine moiety of abiraterone is crucial for its inhibitory activity, as it coordinates with the heme iron atom in the active site of CYP17A1, effectively blocking substrate access and catalysis.[8]
Impact on Steroidogenesis
The inhibition of CYP17A1 by abiraterone has profound effects on the steroid biosynthesis pathway. By blocking both the 17α-hydroxylase and 17,20-lyase activities, abiraterone leads to a significant reduction in the production of androgens and estrogens.[11][12][13] This depletion of circulating and intratumoral androgens is the primary mechanism behind its anti-cancer activity in prostate cancer.[5]
However, the enzymatic blockade also leads to a compensatory increase in upstream steroid precursors. The inhibition of cortisol synthesis results in a feedback-mediated increase in adrenocorticotropic hormone (ACTH) from the pituitary gland.[6][11][12] Elevated ACTH stimulates the adrenal cortex, leading to an accumulation of mineralocorticoids, such as corticosterone and deoxycorticosterone, which can cause side effects like hypertension, hypokalemia, and fluid retention.[11][12] To mitigate these effects, abiraterone is co-administered with a corticosteroid, typically prednisone or prednisolone.
Furthermore, the accumulation of 17-hydroxyprogesterone can lead to its diversion into the "backdoor" pathway of androgen synthesis, potentially contributing to resistance.[11]
Below is a diagram illustrating the steroidogenesis pathway and the site of action of abiraterone.
Quantitative Data on Abiraterone Inhibition
The inhibitory potency of abiraterone against CYP17A1 has been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Potency of Abiraterone against CYP17A1
| Parameter | Value | Enzyme Activity | Reference |
| IC50 | 2.5 nM | 17α-hydroxylase | [4] |
| 15 nM | 17,20-lyase | [4] | |
| 201 ± 1 nM | Not specified | ||
| Ki * | 0.39 nM | Final high-affinity complex | [8][10] |
| Kd | 95 nM | WT CYP17A1 |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary depending on the experimental conditions, such as substrate concentration and the specific recombinant enzyme system used.
Table 2: Impact of this compound on Circulating Steroid Levels
| Steroid | Percent Suppression (relative to castration alone) | Reference |
| Dihydrotestosterone (DHT) | 85% | [4] |
| Dehydroepiandrosterone (DHEA) | 97-98% | [4] |
| Androstenedione | 77-78% | [4] |
Experimental Protocols
The characterization of abiraterone's mechanism of action relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
CYP17A1 Inhibition Assay using Recombinant Human Enzyme
This assay directly measures the inhibitory effect of abiraterone on the enzymatic activity of CYP17A1.
Methodology:
-
Enzyme Source: Recombinant human CYP17A1 co-expressed with P450 reductase (POR) in a suitable expression system (e.g., E. coli, insect cells).
-
Reaction Mixture: A typical reaction mixture in a 96-well plate format includes:
-
Recombinant CYP17A1/POR microsomes (e.g., 5 pmol/ml).
-
NADPH regenerating system (to ensure a constant supply of the necessary cofactor).
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4) with MgCl2.
-
Varying concentrations of abiraterone (or vehicle control).
-
-
Pre-incubation: To characterize slow-binding inhibition, the enzyme and inhibitor are pre-incubated for various time points (e.g., 0-30 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of a saturating concentration of the substrate (e.g., progesterone for 17α-hydroxylase activity or 17α-hydroxypregnenolone for 17,20-lyase activity).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a solvent (e.g., acetonitrile or ethyl acetate) to precipitate the protein and extract the steroids.
-
Analysis: The formation of the product (e.g., 17α-hydroxyprogesterone or DHEA) is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of product formation is plotted against the inhibitor concentration to determine the IC50 value. For slow-binding inhibitors, kinetic parameters such as Ki and kinact are determined by fitting the data to appropriate kinetic models.
Cell-Based Steroidogenesis Assay
This assay assesses the effect of abiraterone on steroid production in a cellular context, providing a more physiologically relevant model. The human adrenocortical carcinoma cell line, NCI-H295R, is a commonly used model as it expresses all the key enzymes for steroidogenesis.[9]
Methodology:
-
Cell Culture: NCI-H295R cells are cultured in appropriate media in multi-well plates.
-
Treatment: Cells are treated with varying concentrations of abiraterone (or vehicle control) for a specified duration (e.g., 24-48 hours).
-
Stimulation: To enhance steroid production, cells are often stimulated with an agent like forskolin.
-
Sample Collection: The cell culture medium is collected.
-
Steroid Extraction: Steroids are extracted from the medium, typically using liquid-liquid extraction or solid-phase extraction.
-
Analysis: The concentrations of various steroids (e.g., testosterone, DHEA, cortisol, progesterone) in the extracts are quantified by LC-MS/MS.
-
Data Analysis: The levels of different steroids are compared between treated and control cells to determine the impact of abiraterone on the steroidogenic profile.
Mechanisms of Resistance
Despite its effectiveness, resistance to abiraterone inevitably develops. Several mechanisms have been identified, including:
-
CYP17A1 Upregulation: Increased expression of the CYP17A1 enzyme can overcome the inhibitory effects of abiraterone.
-
Androgen Receptor (AR) Alterations: Amplification, overexpression, or mutations of the AR can lead to its activation even at very low androgen levels. The emergence of constitutively active AR splice variants (e.g., AR-V7) that lack the ligand-binding domain is a significant mechanism of resistance.
-
Activation of Alternative Steroidogenic Pathways: The "backdoor" pathway can still produce potent androgens like DHT, bypassing the steps inhibited by abiraterone.[11]
-
Metabolism of Abiraterone: The conversion of abiraterone to metabolites with altered activity, such as Δ4-abiraterone (D4A), which also inhibits steroidogenic enzymes, and 5α-abiraterone, which can act as an AR agonist, can influence the overall therapeutic effect.[8]
Conclusion
Abiraterone's mechanism of action as a slow, tight-binding inhibitor of CYP17A1 provides a powerful therapeutic strategy for androgen-dependent prostate cancer. Its ability to profoundly suppress androgen synthesis in both gonadal and extragonadal sites underscores its clinical efficacy. A thorough understanding of its biochemical and cellular effects, as well as the mechanisms of resistance, is crucial for optimizing its use and developing next-generation therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of CYP17A1 inhibitors and their role in cancer therapy.
References
- 1. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. slow-tight-binding-inhibition-of-cyp17a1-by-abiraterone-redefines-its-kinetic-selectivity-and-dosing-regimen - Ask this paper | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Precursor-Dependent Steroidogenesis in Human Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
The Synthesis and Chemical Properties of Abiraterone Acetate: A Technical Guide
Abiraterone Acetate, marketed as Zytiga, is a pivotal therapeutic agent in the management of metastatic castration-resistant prostate cancer (CRPC).[1][2] It functions as a prodrug, rapidly converting in vivo to its active metabolite, abiraterone, which is a potent and selective inhibitor of androgen biosynthesis.[3][4][5] This guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of this compound, tailored for researchers and professionals in drug development.
Physicochemical and Chemical Properties
This compound is a synthetic androstane steroid derivative.[6] It is formally the acetate ester of abiraterone, created by the condensation of the 3β-hydroxy group of abiraterone with acetic acid.[3] This esterification enhances the drug's oral bioavailability compared to its active form.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [3] |
| Molecular Formula | C₂₆H₃₃NO₂ | [3][6] |
| Molar Mass | 391.555 g/mol | [3][6] |
| Melting Point | 144 to 145 °C (291 to 293 °F) | [6] |
| Appearance | White to off-white, crystalline solid | |
| Solubility | Poorly soluble in water (<0.5 μg/mL). Soluble to freely soluble in various organic solvents like THF (>400 mg/mL). | [8][9] |
| CAS Number | 154229-18-2 | [3] |
Synthesis of this compound
The industrial synthesis of this compound commonly starts from dehydroepiandrosterone (DHEA) or its 3-acetate derivative (DHEA-acetate).[1][2][10] Several routes have been developed, with a prevalent strategy involving a three or four-step process that includes the formation of a hydrazone, conversion to a vinyl intermediate, and a final cross-coupling reaction.[2][10][11]
Synthetic Workflow Diagram
Caption: A common synthetic route to this compound from DHEA-Acetate.
Table 2: Summary of a Key Synthetic Route
| Step | Reaction | Key Reagents & Conditions | Typical Yield |
| 1 | Hydrazone Formation | Dehydroepiandrosterone-3-acetate, Hydrazine hydrate, Ethyl acetate, Reflux (60-70°C).[2][11] | ~95% selectivity[11] |
| 2 | Vinyl Iodide Synthesis | Hydrazone intermediate, Iodine, Tetramethylguanidine (TMG), Ethyl acetate (15-20°C).[2][11] | ~85% selectivity[11] |
| 3 | Suzuki-Miyaura Coupling | Vinyl iodide intermediate, Diethyl(3-pyridyl)borane, Pd(PPh₃)₂Cl₂ catalyst, Na₂CO₃, aq. Isopropanol.[2][11] | ~82% selectivity[11] |
Detailed Experimental Protocols
The following protocols are generalized representations based on published synthetic procedures.[2][10][11] Researchers should consult primary literature for specific, optimized conditions.
Protocol 1: Synthesis of Hydrazone Intermediate
-
To a stirred solution of dehydroepiandrosterone-3-acetate (1 equivalent) in ethyl acetate (14-15 volumes), add hydrazine hydrate (1.3-5.0 equivalents).[11]
-
Heat the reaction mixture to reflux (approximately 60–70 °C) and maintain for 10–16 hours.[11]
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[2]
-
Upon completion, cool the mixture, and process it through an aqueous workup to isolate the crude hydrazone intermediate.
-
The product can be purified by recrystallization to achieve high purity.
Protocol 2: Synthesis of Vinyl Iodide Intermediate
-
Prepare a mixture of iodine (approx. 1.95 equivalents) and tetramethylguanidine (TMG) (approx. 3.80 equivalents) in a suitable solvent like ethyl acetate at 15–20 °C.[10][11]
-
Slowly add a solution of the hydrazone intermediate (1 equivalent) in ethyl acetate to the iodine/TMG mixture, maintaining the temperature.[2][11]
-
Stir the reaction for 2–3 hours at the same temperature.[2][11]
-
Monitor the conversion to the vinyl iodide product by HPLC.
-
After the reaction is complete, perform an appropriate workup, which typically involves quenching excess iodine and washing with aqueous solutions to remove TMG salts.
-
Isolate the crude vinyl iodide intermediate, which may be used directly in the next step or purified further.
Protocol 3: Suzuki-Miyaura Coupling to form this compound
-
To a reaction vessel, add the vinyl iodide intermediate (1 equivalent), diethyl(3-pyridyl)borane (BET) (approx. 1.5 equivalents), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.01-0.05 equivalents).[2][11]
-
Add a solvent system, such as aqueous isopropanol, followed by an aqueous solution of a base, typically sodium carbonate (Na₂CO₃).[11]
-
Heat the mixture to reflux and maintain until the reaction is complete, as monitored by HPLC.
-
Cool the reaction mixture and perform a workup. This usually involves separating the organic layer, washing with water and brine, and drying over an anhydrous salt.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the final product by column chromatography and/or recrystallization to obtain material of pharmaceutical-grade purity.[1]
Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed in vivo to abiraterone.[3][5] Abiraterone is a highly specific, irreversible inhibitor of Cytochrome P450 17A1 (CYP17A1).[12] This enzyme possesses dual functions: 17α-hydroxylase and C17,20-lyase activities, both of which are critical for the biosynthesis of androgens in the testes, adrenal glands, and prostate tumor tissue.[2][5][12]
By inhibiting both enzymatic activities of CYP17A1, abiraterone effectively blocks the conversion of pregnenolone and progesterone into their 17α-hydroxy derivatives and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione.[12][13] This leads to a profound decrease in the serum levels of testosterone and other androgens that prostate cancer cells depend on for growth and survival.[6][13]
The blockade of CYP17A1 also disrupts cortisol synthesis.[12] This reduction in cortisol leads to a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary gland, which can cause a secondary mineralocorticoid excess, resulting in side effects like hypertension, hypokalemia, and fluid retention.[12][14] To counteract this, this compound is co-administered with a corticosteroid, such as prednisone.[13]
Androgen and Cortisol Biosynthesis Pathway Diagram
Caption: Mechanism of action of Abiraterone via inhibition of CYP17A1.
Analytical Characterization
The characterization and quality control of this compound are performed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing purity, quantifying the active pharmaceutical ingredient (API) in formulations, and for stability testing.[8][15] Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for sensitive quantification in biological matrices and for impurity profiling.[10] Spectroscopic methods including ¹H NMR, ¹³C NMR, and IR spectroscopy are used to confirm the chemical structure.[1][10] Furthermore, techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are used to study its solid-state properties, such as polymorphism, which can impact solubility and bioavailability.[16]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C26H33NO2 | CID 9821849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 8. AQbD Driven Development of an RP-HPLC Method for the Quantitation of this compound for its Pharmaceutical Formulations in the Presence of Degradants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. Efficient Process Development of this compound by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound: Targeting Persistent Androgen Dependence in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrpr.com [ijrpr.com]
- 16. Physicochemical characteristics of this compound used for the treatment of prostate cancer [PeerJ Preprints] [peerj.com]
Initial In-Vitro Studies of Abiraterone on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, administered as its prodrug abiraterone acetate, is a cornerstone in the treatment of advanced prostate cancer.[1][2] Its primary mechanism of action is the potent and irreversible inhibition of the enzyme Cytochrome P450 17A1 (CYP17A1), a critical component in the androgen biosynthesis pathway.[3][4][5] By blocking CYP17A1, abiraterone effectively suppresses the production of androgens, such as testosterone and dihydrotestosterone (DHT), which are crucial drivers of prostate cancer cell proliferation.[3][4] This technical guide provides an in-depth overview of the initial in-vitro studies of abiraterone on various cancer cell lines, with a focus on prostate cancer. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the foundational pre-clinical evidence of abiraterone's activity, including quantitative data on its effects, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of Abiraterone In Vitro
The following tables summarize the key quantitative data from initial in-vitro studies of abiraterone on various cancer cell lines.
Table 1: IC50 Values of Abiraterone in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor (AR) Status | IC50 (µM) | Assay | Reference |
| LNCaP | AR-positive (mutated T877A) | ~2.5 | MTT Assay (6 days) | [6] |
| LAPC-4 | AR-positive (wild-type) | ~2.5 | MTT Assay (6 days) | [6] |
| VCaP | AR-positive (wild-type, amplified) | Not explicitly stated, but sensitive | Cell Viability/Growth Assay | [1][7] |
| PC-3 | AR-negative | Not consistently sensitive; some studies report inhibition at higher concentrations (~10-30 µM) | MTT Assay, Cell Viability Assay | [1][6][8] |
| DU145 | AR-negative | Not consistently sensitive; some studies report inhibition at higher concentrations | MTT Assay, Cell Viability Assay | [1] |
Table 2: Effects of Abiraterone on Apoptosis and Cell Cycle in Prostate Cancer Cell Lines
| Cell Line | Concentration (µM) | Effect on Apoptosis | Effect on Cell Cycle | Assay Used | Reference |
| LNCaP | Not specified | Induction of apoptosis | Not specified | Apoptosis Assay | [7] |
| PC-3 | 30 | Increased DNA fragmentation (apoptosis) | G2/M phase arrest | TUNEL Assay, Flow Cytometry | [9] |
| PC-3 | 10 | Increased PARP cleavage (apoptosis) | Not specified | Western Blot | [8] |
| LNCaP | 10 | Increased PARP cleavage (apoptosis) | Not specified | Western Blot | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the initial in-vitro evaluation of abiraterone.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (to be dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of abiraterone from the stock solution in the complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of abiraterone. Include a vehicle control (medium with the same concentration of DMSO used for the highest abiraterone concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72, or 144 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of abiraterone that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Prostate cancer cell lines
-
Abiraterone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of abiraterone (e.g., 30 µM for PC-3 cells) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Abiraterone's mechanism of action via CYP17A1 inhibition.
Experimental Workflow Diagram
Caption: General workflow for in-vitro evaluation of Abiraterone.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. 2.2.7. Determination of cell viability by MTT assay [bio-protocol.org]
- 6. Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts a cytotoxic effect in human prostate cancer cell lines | springermedizin.de [springermedizin.de]
- 8. Frontiers | Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Foundational Patents and Core Technical Insights of Abiraterone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational patents and core scientific principles underlying Abiraterone Acetate, a key therapeutic agent in the treatment of castration-resistant prostate cancer. The following sections detail the seminal patents, the intricate mechanism of action, key experimental data, and detailed protocols that have been pivotal in its development.
Introduction
This compound, marketed as Zytiga®, is a prodrug of abiraterone, a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase).[1][2] Its development marked a significant advancement in the management of advanced prostate cancer by targeting androgen synthesis in the testes, adrenal glands, and the tumor microenvironment itself.[3] This document serves as a comprehensive resource for understanding the fundamental science and intellectual property that underpin this important therapeutic.
Foundational Patents
The core intellectual property for this compound is centered around its chemical structure, synthesis, and method of use. While a comprehensive patent landscape is extensive[4], a key foundational patent is U.S. Patent No. 5,604,213.[5] This patent, among others, laid the groundwork for its clinical development and commercialization. The patents generally cover the novel steroidal compound, its synthesis process, and its application in treating androgen-dependent disorders, particularly prostate cancer.[6]
Mechanism of Action: Inhibition of Androgen Biosynthesis
This compound's therapeutic effect stems from its active metabolite, abiraterone, which selectively and irreversibly inhibits CYP17A1.[7] This enzyme is critical for two key sequential reactions in the androgen biosynthesis pathway:
-
17α-hydroxylase activity: The conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives.[8]
-
C17,20-lyase activity: The subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[8]
By blocking these steps, abiraterone significantly reduces circulating levels of androgens, including testosterone and dihydrotestosterone (DHT), thereby depriving prostate cancer cells of the hormonal stimulation required for their growth and proliferation.[1][7]
Signaling Pathway Diagram
Caption: Inhibition of CYP17A1 by Abiraterone blocks androgen synthesis.
Key Experimental Data
The development of this compound was supported by extensive experimental data. Below are tables summarizing key findings from synthetic process development and clinical evaluations.
Table 1: Synthesis Process Optimization of this compound
| Step | Intermediate/Product | Key Process Parameters | Yield (%) | Purity (%) | Key Impurities Controlled | Reference |
| 1 | Hydrazone Intermediate | Reaction temperature, time, hydrazine hydrate equiv. | 95 | 99 | Deacylated impurity | [9][10] |
| 2 | Vinyl Iodide Intermediate | Mole equivalents of iodine, TMG, reaction temperature. | 80 | 96 | 17-methyl impurity | [9][10] |
| 3 | This compound (API) | Catalyst, base, solvent, temperature. | 75 | 99 | Hydroxy and diene impurities | [9][11] |
Table 2: Clinical Efficacy of this compound
| Study Parameter | Patient Population | Treatment | Result | Reference |
| Serum Androgen Suppression | Castrate Men with Advanced Prostate Cancer | This compound | >90% suppression from baseline | [12][13] |
| Biochemical Response | Castration-Resistant Prostate Cancer | This compound | Significant PSA declines | [2] |
| Overall Survival | Metastatic Castration-Resistant Prostate Cancer (post-docetaxel) | This compound + Prednisone | 4-month improvement in median survival | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and further research. The following sections provide overviews of key experimental protocols.
Synthesis of this compound
The manufacturing process for this compound generally involves a three-step synthesis starting from dehydroepiandrosterone-3-acetate (DHEA-acetate).[9][10]
Step 1: Formation of Hydrazone Intermediate
-
Reaction: DHEA-acetate is reacted with hydrazine hydrate in a suitable solvent such as ethyl acetate.[9]
-
Conditions: The reaction mixture is typically refluxed for several hours.[9]
-
Work-up: The resulting hydrazone intermediate is isolated and purified.
Step 2: Synthesis of Vinyl Iodide Intermediate
-
Reaction: The hydrazone intermediate undergoes a Barton vinyl iodide synthesis.[10] This involves oxidation with iodine in the presence of a base like tetramethylguanidine (TMG).[9]
-
Conditions: The reaction is typically carried out at a controlled temperature (e.g., 15-20°C).[10]
-
Work-up: The vinyl iodide intermediate is isolated and purified.
Step 3: Suzuki-Miyaura Coupling to form this compound
-
Reaction: The vinyl iodide intermediate is coupled with diethyl(3-pyridyl)borane using a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a base (e.g., sodium carbonate).[9]
-
Conditions: The reaction is performed in a suitable solvent system, often at an elevated temperature.[11]
-
Work-up and Final Product: The crude this compound is purified, typically by recrystallization, to yield the final active pharmaceutical ingredient (API).[15]
Experimental Workflow Diagram
Caption: Three-step synthesis of this compound from DHEA-acetate.
In Vitro CYP17A1 Inhibition Assay
To determine the inhibitory activity of abiraterone on CYP17A1, enzymatic assays are employed.
-
Enzyme Source: Recombinant human CYP17A1 is expressed in a suitable system (e.g., bacteria) and purified.[8]
-
Substrate: A radiolabeled substrate, such as [3H]-progesterone, is used.[8]
-
Assay Conditions: The enzyme, substrate, and varying concentrations of the inhibitor (abiraterone) are incubated in a buffer system that supports enzyme activity.
-
Detection: The reaction products are separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The amount of product formed is quantified (e.g., by scintillation counting), and the concentration of inhibitor that causes 50% inhibition (IC50) is calculated.
Logical Relationship Diagram for Clinical Response
Caption: Causal chain from drug administration to clinical outcome.
Conclusion
The foundational patents for this compound protect a novel therapeutic approach that has fundamentally altered the treatment landscape for advanced prostate cancer. A deep understanding of its synthesis, mechanism of action, and the key experimental data that supported its development is essential for researchers and professionals in the field of oncology drug development. The information and protocols provided in this guide offer a comprehensive overview of the core technical aspects of this important medication.
References
- 1. This compound: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 4. The patent landscape of this compound [synapse.patsnap.com]
- 5. EP2938625A2 - Process for this compound - Google Patents [patents.google.com]
- 6. When does the patent for this compound expire? [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Process Development of this compound by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. This compound: Targeting Persistent Androgen Dependence in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN103665085A - Improved this compound synthesis method - Google Patents [patents.google.com]
Abiraterone Acetate's Profound Impact on Testosterone Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abiraterone acetate, a cornerstone in the management of advanced prostate cancer, exerts its therapeutic effect through the potent and irreversible inhibition of the enzyme CYP17A1. This comprehensive technical guide delves into the core mechanism of this compound, focusing on its profound effects on the landscape of testosterone precursors. Through a detailed examination of key clinical trial data and experimental protocols, this document provides an in-depth understanding of the biochemical sequelae of CYP17A1 inhibition, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Introduction
Androgen deprivation therapy (ADT) has long been the standard of care for advanced prostate cancer. However, many patients eventually progress to a state of castration-resistant prostate cancer (CRPC), where the disease progresses despite castrate levels of testosterone. A key driver of this resistance is the intratumoral and adrenal synthesis of androgens. This compound, the prodrug of the active inhibitor abiraterone, was developed to target this critical pathway. Abiraterone irreversibly inhibits both the 17α-hydroxylase and 17,20-lyase activities of the cytochrome P450 17A1 (CYP17A1) enzyme, a crucial chokepoint in the androgen biosynthesis cascade.[1][2] This inhibition leads to a significant reduction in the production of testosterone precursors, thereby depriving prostate cancer cells of the hormonal fuel they require for growth and proliferation.
Mechanism of Action: Inhibition of CYP17A1
The CYP17A1 enzyme is a bifunctional enzyme that plays a pivotal role in the steroidogenesis pathway. Its 17α-hydroxylase activity is essential for the synthesis of glucocorticoids, such as cortisol, while its 17,20-lyase activity is the rate-limiting step in the production of androgens. Abiraterone is a potent inhibitor of both of these functions. By blocking the 17,20-lyase activity, abiraterone prevents the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively.[1] These two steroids are the primary precursors for the synthesis of testosterone and dihydrotestosterone (DHT).
The inhibition of the 17α-hydroxylase activity also leads to a decrease in cortisol production. This reduction in cortisol triggers a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary gland, which can lead to a mineralocorticoid excess syndrome. To counteract this effect, this compound is co-administered with a corticosteroid, typically prednisone.[3]
Signaling Pathway of Androgen Synthesis and this compound Inhibition
Caption: Steroidogenesis pathway illustrating the inhibitory action of this compound on CYP17A1.
Quantitative Impact on Testosterone Precursors
The administration of this compound leads to a rapid and sustained decrease in the circulating levels of key testosterone precursors. Data from pivotal clinical trials, including COU-AA-301, COU-AA-302, and LATITUDE, have consistently demonstrated the profound impact of this compound on the androgen synthesis pathway.
| Hormone | Trial | Patient Population | Baseline Level (Median) | Post-Treatment Level (Median) | Percentage Reduction | Reference |
| DHEA (ng/dL) | COU-AA-301 | mCRPC, post-chemotherapy | 3.1 | <0.3 | >90% | [4] |
| Androstenedione (ng/dL) | COU-AA-301 | mCRPC, post-chemotherapy | 39 | 5 | ~87% | [4] |
| Testosterone (ng/dL) | COU-AA-301 | mCRPC, post-chemotherapy | 15 | <1 | >93% | [4] |
| DHEA (ng/dL) | COU-AA-302 | mCRPC, chemotherapy-naïve | 4.0 | <0.3 | >92% | [5] |
| Androstenedione (ng/dL) | COU-AA-302 | mCRPC, chemotherapy-naïve | 45 | 6 | ~87% | [5] |
| Testosterone (ng/dL) | COU-AA-302 | mCRPC, chemotherapy-naïve | 18 | <1 | >94% | [5] |
| Testosterone (ng/dL) | LATITUDE | High-risk mCSPC | 227 | 3.8 | ~98% | [6] |
Note: The specific baseline and post-treatment values can vary between studies due to differences in patient populations and assay methodologies.
Experimental Protocols
The quantification of steroid hormones in clinical trials of this compound is a critical component for assessing its pharmacodynamic effects. The following sections outline the typical methodologies employed in these studies.
Patient Population and Study Design
Pivotal trials such as COU-AA-301, COU-AA-302, and LATITUDE enrolled patients with metastatic castration-resistant prostate cancer (mCRPC) or high-risk metastatic castration-sensitive prostate cancer (mCSPC).[3][5][6] Key inclusion criteria typically included histologically confirmed prostate adenocarcinoma and ongoing androgen deprivation therapy (ADT) with a GnRH agonist or antagonist, or prior bilateral orchiectomy. Patients were randomized to receive either this compound (typically 1,000 mg once daily) in combination with prednisone (5 mg twice daily) or a placebo with prednisone.[3]
Sample Collection and Processing
Blood samples for hormonal analysis were typically collected at baseline and at specified intervals throughout the treatment period. Serum was separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of steroid hormones due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.
4.3.1. Sample Preparation
-
Protein Precipitation: Serum samples (typically 100-500 µL) are treated with a protein precipitating agent, such as acetonitrile or methanol, often containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following protein precipitation, the supernatant is subjected to either LLE with an organic solvent (e.g., methyl tert-butyl ether) or SPE using a cartridge that selectively retains the steroids. This step removes interfering substances and concentrates the analytes.
-
Derivatization (Optional): In some methods, steroids are derivatized to improve their chromatographic properties and ionization efficiency in the mass spectrometer.
4.3.2. Liquid Chromatography
The extracted and purified samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The steroids are separated on a reversed-phase C18 column using a gradient of mobile phases, typically consisting of an aqueous solution (e.g., water with a small amount of formic acid) and an organic solvent (e.g., methanol or acetonitrile).
4.3.3. Tandem Mass Spectrometry
The eluent from the LC column is introduced into the mass spectrometer, which is typically a triple quadrupole instrument.
-
Ionization: The steroid molecules are ionized, usually by atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Mass Selection: The first quadrupole (Q1) selects the precursor ion (the ionized steroid molecule of a specific mass-to-charge ratio).
-
Fragmentation: The precursor ion is fragmented in the second quadrupole (Q2), which acts as a collision cell.
-
Product Ion Detection: The third quadrupole (Q3) selects a specific fragment ion (product ion) for detection.
This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, as only molecules with the correct precursor and product ion masses are detected. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Experimental Workflow for Hormone Quantification
Caption: A typical workflow for the quantification of steroid hormones in clinical trials.
Conclusion
This compound profoundly alters the steroidogenic landscape by effectively inhibiting CYP17A1, leading to a dramatic reduction in the synthesis of testosterone and its precursors. This targeted inhibition of androgen production is a key mechanism underlying its clinical efficacy in patients with advanced prostate cancer. The use of robust and validated bioanalytical methods, such as LC-MS/MS, is essential for accurately quantifying these hormonal changes and for understanding the pharmacodynamic effects of this compound. The detailed data and methodologies presented in this guide provide a comprehensive resource for researchers and clinicians working to further advance the treatment of prostate cancer.
References
- 1. Updated Interim Efficacy Analysis and Long-term Safety of this compound in Metastatic Castration-resistant Prostate Cancer Patients Without Prior Chemotherapy (COU-AA-302) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of baseline corticosteroids on survival and steroid androgens in metastatic castration-resistant prostate cancer: exploratory analysis from COU-AA-301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Abiraterone Acetate Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of abiraterone acetate in preclinical xenograft models of prostate cancer. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy of this androgen biosynthesis inhibitor.
Introduction
This compound is a prodrug that is converted in vivo to its active form, abiraterone, a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase).[1][2] This enzyme is critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[2] By blocking CYP17A1, this compound effectively reduces the levels of androgens, such as testosterone and dihydrotestosterone (DHT), which are key drivers of prostate cancer cell growth and survival.[1][3] this compound is a standard of care for patients with metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer (CSPC).[2][4] Preclinical evaluation in xenograft models is a critical step in understanding its mechanism of action and identifying potential combination therapies.
Mechanism of Action: Androgen Synthesis Inhibition
This compound's primary mechanism of action is the inhibition of androgen production. By targeting CYP17A1, it blocks the conversion of pregnenolone and progesterone into precursors of androgens, thereby depleting the fuel for androgen receptor (AR) signaling and inhibiting tumor growth.[1][5]
Data Presentation
The following tables summarize quantitative data from representative preclinical studies of this compound in xenograft models.
Table 1: Efficacy of this compound in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Change in PSA Levels | Survival Benefit |
| VCaP | This compound | 0.5 mmol/kg/day, i.p. | Significant delay in tumor progression | - | Increased progression-free survival compared to vehicle[6] |
| C4-2 | This compound | 0.5 mmol/kg/day, i.p. | Significant delay in tumor progression | - | Increased progression-free survival compared to vehicle[6] |
| LuCaP 136CR (PDX) | This compound | 0.5 mmol/kg/day, oral | "Ultraresponsive" tumor inhibition | Significant Decrease | Significant survival benefit[7] |
| LuCaP 77CR (PDX) | This compound | 0.5 mmol/kg/day, oral | "Intermediate" tumor inhibition | Moderate Decrease | Moderate survival benefit[7] |
| LuCaP 35CR (PDX) | This compound | 0.5 mmol/kg/day, oral | Minimal tumor inhibition | No significant change | No survival benefit[7] |
| 22Rv1 | This compound | 0.5 mmol/kg, daily, i.p. | Not specified, tumor volume reduction observed | - | - |
Table 2: Dosing Regimens for this compound in Mouse Xenograft Models
| Xenograft Model | Mouse Strain | Route of Administration | Vehicle | Dose | Dosing Schedule | Reference |
| VCaP, C4-2 | NSG | Intraperitoneal (i.p.) | 5% benzyl alcohol, 95% safflower oil | 0.5 mmol/kg/day | Daily | [6] |
| LuCaP PDX series | SCID | Oral gavage | Not specified | 0.5 mmol/kg/day | Daily | [7] |
| 22Rv1 | SCID | Intraperitoneal (i.p.) | 5% benzyl alcohol, 95% safflower oil | 0.5 mmol/kg | Daily for 5 or 15 days | |
| Pten-deficient GEMM | - | - | Not specified | 40 mg/kg/day | 5 days on, 2 days off | [8] |
| Aged castrated mice | C57Bl/6J Rj | Oral | Not specified | Not specified | 5 days/week for 6 weeks | [9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Benzyl alcohol
-
Safflower oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure for Intraperitoneal (i.p.) Injection:
-
Vehicle Preparation: Prepare a 5% benzyl alcohol in safflower oil solution. For example, to make 10 mL of vehicle, mix 0.5 mL of benzyl alcohol with 9.5 mL of safflower oil.
-
Drug Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.5 mmol/kg) and the number and weight of the mice.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to the tube.
-
Vortex the mixture vigorously until the powder is fully suspended. Gentle warming (to 37°C) or brief sonication may aid in dissolution.[3]
-
-
Administration:
-
Administer the prepared solution to the mice via intraperitoneal injection using a sterile syringe and needle. The injection volume is typically 5 mL/kg.[6]
-
Procedure for Oral Gavage:
-
Vehicle Selection: A suitable vehicle for oral gavage, such as a suspension aid, should be used.
-
Drug Formulation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. For example, a study used a suspension containing 3 mg of this compound in every 100 μL.[11]
-
-
Administration:
-
Administer the suspension to the mice using a sterile oral gavage needle. The volume administered should be based on the mouse's body weight.
-
Protocol 2: Xenograft Tumor Implantation and Growth Monitoring
Materials:
-
Prostate cancer cells (e.g., 22Rv1, VCaP, C4-2) or patient-derived xenograft (PDX) tissue
-
Immunocompromised mice (e.g., SCID, NSG)
-
Matrigel (optional, for cell line xenografts)
-
Sterile PBS
-
Sterile syringes and needles
-
Digital calipers
-
Animal scale
Procedure:
-
Cell/Tissue Preparation:
-
Cell Lines: Harvest cultured prostate cancer cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration (e.g., 5 x 10^6 cells in 100 μL).[11]
-
PDX Tissue: Mince fresh tumor tissue into small fragments for implantation.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the cell suspension subcutaneously into the flank of the mouse. For PDX models, surgically implant the tumor fragments.
-
-
Tumor Growth Monitoring:
-
Tumor Volume Calculation:
-
Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin treatment with this compound or vehicle.
-
Protocol 3: Efficacy Evaluation and Endpoint Determination
Procedure:
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
PSA Monitoring (for PSA-secreting models):
-
Collect blood samples periodically (e.g., via tail vein) to measure serum PSA levels.
-
-
Endpoint Criteria:
-
Define study endpoints in accordance with institutional animal care and use committee (IACUC) guidelines. Common endpoints include:
-
-
Data Analysis:
-
Compare tumor growth curves between treatment and control groups.
-
Calculate tumor growth inhibition.
-
Analyze changes in PSA levels.
-
Perform statistical analysis (e.g., t-test, ANOVA, survival analysis) to determine the significance of the findings.
-
Experimental Workflow
References
- 1. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. drugs.com [drugs.com]
- 5. Characterization of an Abiraterone Ultraresponsive Phenotype in Castration-Resistant Prostate Cancer Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104262447A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. Comparing Variability in Measurement of Subcutaneous Tumors in Mice Using 3D Thermal Imaging and Calipers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Frontiers | Synergistic Effect of Statins and this compound on the Growth Inhibition of Neuroblastoma via Targeting Androgen Receptor [frontiersin.org]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Quantification of Abiraterone in Plasma
These application notes provide detailed methodologies for the quantitative analysis of Abiraterone in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.
Introduction
Abiraterone is the active metabolite of Abiraterone Acetate, a crucial therapeutic agent in the management of metastatic castration-resistant prostate cancer (mCRPC). Monitoring plasma concentrations of Abiraterone is essential for optimizing dosing regimens, assessing patient compliance, and understanding its pharmacokinetic profile. This document outlines two validated HPLC methods for the quantification of Abiraterone in plasma: an RP-HPLC-UV method and an HPLC-Fluorescence method.
A significant challenge in the bioanalysis of Abiraterone is its limited stability in fresh plasma at room temperature.[1][2] It is crucial to handle and process samples promptly or use appropriate stabilizers to ensure accurate quantification.[2] The methods presented below have been validated according to regulatory guidelines and are suitable for clinical and research applications.[3][4]
Comparative Summary of HPLC Methods
The following tables provide a comparative summary of the quantitative data and chromatographic conditions for the two described HPLC methods.
Table 1: Quantitative Data Summary
| Parameter | Method 1: RP-HPLC-UV | Method 2: HPLC-Fluorescence |
| Linearity Range | 93.4 - 3251 ng/mL | 1.75 - 50 ng/mL |
| Correlation Coefficient (r²) | 0.997 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 93.4 ng/mL | 1.75 ng/mL |
| Intra-day Precision (%RSD) | 0.56 - 4.98% | < 7% |
| Inter-day Precision (%RSD) | 3.03 - 7.18% | < 3.5% |
| Internal Standard (IS) | Diclofenac | Hydroxy-itraconazole |
| Source | [3] | [4][5] |
Table 2: Chromatographic Conditions
| Parameter | Method 1: RP-HPLC-UV | Method 2: HPLC-Fluorescence |
| Stationary Phase | Betasil C18 column | C8 Xterra® MS column |
| Mobile Phase | Acetonitrile:Water:10mM KH₂PO₄ (pH 3.0) (55:5:40, v/v/v) | Acetonitrile:Glycine buffer (88.4 mM, pH 9.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min |
| Detection Wavelength | UV at 255 nm | Excitation: 255 nm, Emission: 373 nm |
| Run Time | 10 minutes | 11 minutes |
| Source | [3] | [4][5] |
Experimental Workflows
The following diagrams illustrate the experimental workflows for the two HPLC methods.
Caption: Workflow for Abiraterone quantification by RP-HPLC-UV.
Caption: Workflow for Abiraterone quantification by HPLC-Fluorescence.
Detailed Experimental Protocols
Method 1: RP-HPLC-UV for Quantification of Abiraterone in Rat Plasma
This method utilizes a simple liquid-liquid extraction for sample preparation followed by reversed-phase HPLC with UV detection.[3]
1. Materials and Reagents:
-
Abiraterone reference standard
-
Diclofenac (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid (for pH adjustment)
-
Drug-free rat plasma
2. Stock and Working Solutions:
-
Abiraterone Stock Solution: Prepare a stock solution of Abiraterone in a suitable solvent (e.g., methanol or acetonitrile).
-
Diclofenac (IS) Stock Solution: Prepare a stock solution of Diclofenac in a suitable solvent.
-
Working Standards: Prepare working standard solutions of Abiraterone and Diclofenac by diluting the stock solutions with the mobile phase.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free rat plasma with appropriate volumes of the working standard solutions to prepare calibration standards and QCs at low, medium, and high concentrations.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To a microcentrifuge tube containing the plasma sample (and IS), add the extraction solvent.
-
Vortex the mixture for a specified time (e.g., 5-10 minutes) to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
4. HPLC-UV Analysis:
-
HPLC System: A system equipped with a UV detector.
-
Column: Betasil C18.[3]
-
Mobile Phase: An isocratic mobile phase consisting of Acetonitrile, Water, and 10 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 55:5:40 (v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 255 nm.[3]
-
Injection Volume: A suitable volume for injection.
-
Column Temperature: Ambient.[3]
-
Total Run Time: 10 minutes.[3]
5. Data Analysis:
-
Identify and integrate the peaks corresponding to Abiraterone and the internal standard (Diclofenac).
-
Calculate the peak area ratio of Abiraterone to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards.
-
Determine the concentration of Abiraterone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method 2: HPLC-Fluorescence for Quantification of Abiraterone in Human Plasma
This highly sensitive method involves protein precipitation followed by liquid-liquid extraction and HPLC with fluorescence detection.[4][5]
1. Materials and Reagents:
-
Abiraterone reference standard
-
Hydroxy-itraconazole (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Diethyl ether
-
Glycine
-
Sodium hydroxide (for pH adjustment)
-
Drug-free human plasma
2. Stock and Working Solutions:
-
Abiraterone Stock Solution: Prepare a stock solution of Abiraterone in a suitable solvent.
-
Hydroxy-itraconazole (IS) Stock Solution: Prepare a stock solution of Hydroxy-itraconazole.
-
Working Standards: Prepare working standard solutions of Abiraterone and Hydroxy-itraconazole by diluting the stock solutions.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare calibration standards and QCs.
3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 400 µL of plasma sample, add 100 µL of the internal standard solution (Hydroxy-itraconazole at 40 µg/mL).[4]
-
Add 400 µL of acetonitrile and vortex for 10 minutes for protein precipitation.[4]
-
Centrifuge the mixture for 10 minutes at 7970 x g.[4]
-
Transfer 400 µL of the supernatant to a new tube.[4]
-
Add 1 mL of water and 3 mL of diethyl ether for liquid-liquid extraction.[4]
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
4. HPLC-Fluorescence Analysis:
-
HPLC System: A system equipped with a fluorescence detector.
-
Mobile Phase: An isocratic mobile phase of Acetonitrile and 88.4 mM Glycine buffer (pH adjusted to 9.0) in a ratio of 60:40 (v/v).[4][5]
-
Detection: Fluorescence detection with excitation at 255 nm and emission at 373 nm.[4][5]
-
Injection Volume: A suitable volume for injection.
-
Column Temperature: 50 °C.[4]
5. Data Analysis:
-
Follow the same data analysis procedure as described for Method 1, using Hydroxy-itraconazole as the internal standard.
Conclusion
The choice between the RP-HPLC-UV and HPLC-Fluorescence methods will depend on the specific requirements of the study, including the desired sensitivity and the available equipment. The HPLC-Fluorescence method offers significantly higher sensitivity, making it suitable for studies requiring low limits of quantification.[4] Both methods have been successfully validated and applied to pharmacokinetic studies, providing reliable and reproducible results for the quantification of Abiraterone in plasma.[3][5]
References
- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated RP-HPLC/UV method for the quantitation of abiraterone in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. A HPLC-fluorescence method for the quantification of abiraterone in plasma from patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Abiraterone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Abiraterone and its key metabolites in biological matrices, primarily human plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Abiraterone is a potent and selective inhibitor of CYP17A1, a key enzyme in androgen biosynthesis. It is administered as the prodrug Abiraterone Acetate for the treatment of metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer.[1][2] Monitoring the plasma concentrations of Abiraterone and its pharmacologically active metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and understanding inter-individual variability in patient response. The primary active metabolite, Δ⁴-abiraterone (D4A), exhibits more potent anti-tumor activity than the parent drug by not only inhibiting steroidogenic enzymes but also acting as an androgen receptor (AR) antagonist.[3][4] Another significant metabolite is 5α-abiraterone (also referred to as 3-keto-5α-abiraterone), which has been identified as an AR agonist.[3][5] This document outlines validated LC-MS/MS methods for the simultaneous quantification of Abiraterone and its major metabolites.
Metabolic Pathway of Abiraterone
Abiraterone undergoes extensive metabolism in vivo. The prodrug, this compound, is rapidly hydrolyzed to the active drug, Abiraterone. Abiraterone is then metabolized to the active metabolite D4A by 3β-hydroxysteroid dehydrogenase (3β-HSD).[4][6] D4A can be further converted by 5α-reductase to 5α-abiraterone.[3][5] These compounds can also undergo phase II metabolism, leading to the formation of glucuronide and sulfate conjugates.[3][7]
Quantitative Data Summary
The following tables summarize the quantitative performance of various published LC-MS/MS methods for the analysis of Abiraterone and its metabolites.
Table 1: Linearity Ranges of Quantification
| Analyte | Method 1[8] | Method 2[3] | Method 3[9] | Method 4[10] |
| Abiraterone | 0.074–509.6 ng/mL | 0.5–100 ng/mL | 2–400 ng/mL | 1–500 ng/mL |
| Δ⁴-abiraterone (D4A) | 0.075–59.93 ng/mL | 0.5–100 ng/mL | 0.1–20 ng/mL | N/A |
| 5α-abiraterone | N/A | 0.5–100 ng/mL | 0.1–20 ng/mL | N/A |
| Glucuronides | N/A | 0.05–10.00 ng/mL | N/A | N/A |
N/A: Not Applicable or Not Reported
Table 2: Precision and Accuracy
| Analyte | Method | Precision (%CV) | Accuracy (%) |
| Abiraterone | Method 1[8] | < 7% | 96–116% |
| Method 2[3] | < 10.7% | 87–106% | |
| Method 3[9] | Within 15% | Within 15% | |
| Method 4[10] | < 13.4% | 95–102% | |
| Δ⁴-abiraterone (D4A) | Method 1[8] | < 7% | 96–105% |
| Method 2[3] | < 10.7% | 87–106% | |
| Method 3[9] | Within 15% | Within 15% | |
| 5α-abiraterone | Method 2[3] | < 10.7% | 87–106% |
| Method 3[9] | Within 15% | Within 15% |
Experimental Protocols
The following are detailed protocols for sample preparation and LC-MS/MS analysis, synthesized from multiple validated methods.
Protocol 1: Protein Precipitation
This protocol is a rapid and straightforward method for sample clean-up.
Materials:
-
Human plasma or serum samples
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) working solution (e.g., Abiraterone-d4 in ACN)
-
Polypropylene microcentrifuge tubes (1.5 mL or 2 mL)[10]
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL polypropylene tube, add 200 µL of plasma or serum sample.
-
Add 800 µL of precipitation solution (ACN containing the internal standard).[10]
-
Vortex the mixture vigorously for 5 minutes.[10]
-
Centrifuge at 14,000 RPM for 5 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer 250 µL of the clear supernatant to a polypropylene autosampler vial for LC-MS/MS analysis.[10]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation, which can reduce matrix effects.
Materials:
-
Human plasma or serum samples
-
Methyl tert-butyl ether (MTBE)
-
Internal Standard (IS) working solution (e.g., Abiraterone-d4)
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
-
Glass or polypropylene tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of serum into a glass tube.[11]
-
Add 20 µL of the internal standard working solution.[11]
-
Vortex for 30 seconds.[11]
-
Add 2 mL of MTBE, and vortex for 1 minute.[11]
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.[11]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[11]
-
Reconstitute the dried extract in 300 µL of reconstitution solution.[11]
-
Transfer to an autosampler vial for injection.
LC-MS/MS System and Conditions
The following are typical instrument conditions. Optimization may be required depending on the specific LC-MS/MS system used.
Liquid Chromatography
-
Column: Zorbax Eclipse Plus C18 (150 x 2.1 mm, 3.5 µm) or Acquity BEH C18 (2.1 x 100 mm, 1.7 µm).[9][10]
-
Mobile Phase B: 0.1% Formic acid in Methanol:Acetonitrile (60:40) or 0.1% Formic acid in Acetonitrile.[9][10]
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
Tandem Mass Spectrometry
-
MS System: AB Sciex Qtrap 5500 or Waters Xevo TQ-S Micro or equivalent.[3][9][10]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[3][9]
-
MRM Transitions:
-
Key MS Parameters:
Experimental Workflow
The general workflow for the LC-MS/MS analysis of Abiraterone and its metabolites is depicted below.
Important Considerations
-
Adsorption: Abiraterone is known to adsorb to glass surfaces. Therefore, it is critical to use polypropylene vials and tubes throughout the entire sample handling and preparation process to ensure accurate quantification.[10][12]
-
Stability: Abiraterone has limited stability in whole blood and plasma at room temperature. Samples should be processed and frozen as quickly as possible.[12][13]
-
Internal Standard: A stable isotope-labeled internal standard, such as Abiraterone-d4, is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.[10]
-
Method Validation: All methods should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure selectivity, linearity, accuracy, precision, recovery, and stability.[3]
References
- 1. The efficacy and safety of this compound in patients with high-risk prostate cancer: a meta-analysis based on six randomized control trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of the effectiveness of abiraterone before and after docetaxel in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Application Notes: Designing In Vivo Pharmacokinetic Studies for Abiraterone Acetate
Introduction
Abiraterone Acetate is an orally administered prodrug of abiraterone, a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase).[1][2] This enzyme is critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissues.[1][3] By inhibiting CYP17A1, abiraterone effectively suppresses the production of testosterone and other androgens that drive the proliferation of prostate cancer cells.[2][4] It is a cornerstone therapy for metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer (mCSPC), typically co-administered with a corticosteroid like prednisone.[2][5]
Upon oral administration, this compound is rapidly and extensively hydrolyzed by esterases to its active metabolite, abiraterone.[1][6] Plasma concentrations of the parent prodrug are generally undetectable.[1] Abiraterone itself is highly protein-bound (>99%) and is further metabolized in the liver, primarily by CYP3A4 and SULT2A1, into inactive metabolites.[2][6]
Designing a robust in vivo pharmacokinetic (PK) study for this compound is crucial for evaluating new formulations, understanding drug-drug interactions, and establishing bioequivalence. Key challenges include its low aqueous solubility, extensive metabolism, significant food effect (absorption can increase 5- to 10-fold with food), and high inter-subject variability.[7][8][9] These application notes provide a comprehensive guide and detailed protocols for conducting such studies.
Mechanism of Action and Metabolic Pathway
This compound is deacetylated to abiraterone, which then inhibits CYP17A1. This blockade reduces the synthesis of androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione, ultimately lowering testosterone levels.[1][2] The primary circulating metabolites of abiraterone are abiraterone sulphate and N-oxide abiraterone sulphate.[1]
Caption: Metabolic conversion of this compound to Abiraterone and subsequent metabolism.
Experimental Protocols
Protocol 1: Rodent Pharmacokinetic Study (Mouse/Rat)
This protocol outlines a single-dose oral PK study in rodents, a common preclinical model for evaluating abiraterone formulations.
1.1. Materials and Reagents
-
This compound
-
Vehicle for suspension (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Oral gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)
-
Standard laboratory equipment (vortex, centrifuge, pipettes)
-
Dry ice and -80°C freezer
1.2. Animal Handling and Dosing
-
Acclimatize animals for at least one week under standard conditions (12h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.[7][10]
-
Fast animals for 4-12 hours prior to dosing, ensuring free access to water.[7][10]
-
Prepare a homogenous suspension of this compound in the chosen vehicle on the day of the study.
-
Weigh each animal and calculate the exact volume for administration. A typical dose for mice is 180 mg/kg and for rats can range based on the formulation being tested.[6][11]
-
Administer the formulation via oral gavage. Record the precise time of administration for each animal.[6][7]
-
Return animals to their cages. Food can be returned 4 hours post-dosing.[7]
1.3. Blood Sample Collection
-
Collect blood samples (approx. 50-100 µL) at specified time points.[6][7] Recommended time points: pre-dose (0 h), 0.5, 1, 1.5, 2, 2.5, 4, 6, 8, 12, and 24 hours post-dose.[6][7]
-
Use a suitable collection method, such as tail bleeding (mice) or jugular vein cannulation (rats).[6][7]
-
Place blood samples immediately into pre-chilled tubes containing K2-EDTA and place on ice. Abiraterone is only stable for approximately 3 hours in whole blood at ambient temperature, so prompt processing is critical.[12]
1.4. Plasma Preparation and Storage
-
Within 30 minutes of collection, centrifuge the blood samples at 3000-4500 x g for 10 minutes at 4°C.[11][13]
-
Carefully aspirate the supernatant (plasma) and transfer to a clean, labeled polypropylene microcentrifuge tube. The use of polypropylene is recommended to avoid adsorption of abiraterone onto glass surfaces.[12]
-
Store plasma samples at -80°C until bioanalysis. Abiraterone is stable in plasma for at least 6 months at -40°C or below.[12]
Protocol 2: Bioanalytical Method for Abiraterone Quantification (LC-MS/MS)
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying abiraterone in plasma samples.
2.1. Materials and Reagents
-
Abiraterone analytical standard
-
Stable isotope-labeled internal standard (IS), e.g., Abiraterone-d4.[12][14]
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank rodent plasma
2.2. Preparation of Standards and Quality Controls (QCs)
-
Prepare a primary stock solution of abiraterone and the IS in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike blank plasma with the working solutions to create a calibration curve over a suitable concentration range (e.g., 1-500 ng/mL).[12]
-
Prepare QC samples in blank plasma at low, medium, and high concentrations.
2.3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 25-50 µL of plasma in a polypropylene tube, add a 3- to 4-fold volume of cold acetonitrile containing the internal standard (e.g., 100 µL of ACN with 32 ng/mL Abiraterone-d4).[7]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.[13]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2.4. LC-MS/MS Analysis
-
Inject the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using optimized parameters. A sample method is detailed in Table 2.
-
Quantify abiraterone concentrations by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Data Presentation and Analysis
Pharmacokinetic parameters are determined from the plasma concentration-time profiles using non-compartmental analysis. Key parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
T½ (Half-life): Time required for the plasma concentration to decrease by half.
-
CL/F (Oral Clearance): The rate of drug elimination from the body after oral administration.
Table 1: Representative Pharmacokinetic Parameters of Abiraterone in Preclinical Models
| Species | Dose (this compound) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | T½ (h) | Reference |
| CD-1 Mouse | 180 mg/kg (oral) | 271.4 | 1.9 | 3769.9 | - | [6] |
| Beagle Dog | 250 mg/animal (oral) | 30.13 ± 21.27 | 0.9 ± 0.38 | 52.83 (AUCt) | 4.27 ± 1.99 | [15] |
| Wistar Rat | 4.2 mg/animal (oral) | - | - | 24.36 (AUC_last) | - | [7][13][16] |
| Note: Values can vary significantly based on formulation, animal strain, and study conditions. |
Table 2: Example LC-MS/MS Parameters for Abiraterone Quantification
| Parameter | Setting | Reference |
| Chromatography | ||
| LC Column | C18 Column (e.g., Zorbax Eclipse Plus C18, 150x2.1mm, 3.5µm) | [14] |
| Mobile Phase A | 0.1% Formic Acid in Water | [14][17] |
| Mobile Phase B | 0.1% Formic Acid in Methanol:Acetonitrile | [14][17] |
| Flow Rate | 0.4 - 1.2 mL/min | [10][18] |
| Column Temp | 40°C | [14][17] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [14][19] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [14][19] |
| MRM Transition (Abiraterone) | m/z 350.3 → 156.2 | [6][18] |
| MRM Transition (IS: Abiraterone-d4) | m/z 354.3 → 160.1 | [18] |
| Note: These parameters must be optimized for the specific instrument used. |
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploratory Real-World Comparative Analysis of Abiraterone Dosing Strategies [jhoponline.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Dexamethasone on Abiraterone Pharmacokinetics in Mice: Determined by LC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. mdpi.com [mdpi.com]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. medipol.edu.tr [medipol.edu.tr]
- 19. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Efficacy Testing of Abiraterone Acetate in Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abiraterone Acetate is a potent and selective inhibitor of the CYP17A1 enzyme, a critical enzyme in the androgen biosynthesis pathway.[1][2] Marketed as Zytiga, it is a key therapeutic agent for treating prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC).[3][4] this compound is a prodrug that is converted in the body to its active form, Abiraterone.[1][3] By inhibiting CYP17A1, Abiraterone blocks the production of androgens in the testes, adrenal glands, and within the prostate tumor tissue itself.[1][2][5] This reduction in androgen levels decreases the activation of the androgen receptor (AR), thereby inhibiting the growth and proliferation of androgen-dependent prostate cancer cells and potentially inducing apoptosis.[1][6]
These application notes provide detailed protocols for testing the efficacy of this compound in relevant prostate cancer cell lines, covering experimental design, execution, and data analysis.
Mechanism of Action: Androgen Synthesis Inhibition
This compound's primary mechanism is the irreversible inhibition of the 17α-hydroxylase/C17,20-lyase (CYP17A1) enzyme.[1] This enzyme is crucial for converting pregnenolone and progesterone into testosterone precursors like dehydroepiandrosterone (DHEA) and androstenedione.[1][2] The subsequent reduction in circulating androgens, including testosterone and dihydrotestosterone (DHT), leads to decreased signaling through the androgen receptor (AR), a key driver of prostate cancer cell proliferation.
Caption: this compound inhibits CYP17A1, blocking androgen synthesis.
Recommended Cell Lines
The choice of cell line is critical for studying the effects of this compound. Prostate cancer cell lines are broadly categorized by their androgen receptor status and sensitivity.
| Cell Line | AR Status | Key Characteristics | Recommended Use |
| LNCaP | AR-positive (T877A mutation) | Androgen-sensitive, express Prostate-Specific Antigen (PSA).[7] The T877A mutation can lead to promiscuous activation by other steroids. | Initial efficacy, AR signaling studies. |
| VCaP | AR-positive (Wild-Type, amplified) | Expresses wild-type AR and can grow in an androgen-independent manner.[8][9] Models castration-resistant prostate cancer (CRPC). | CRPC studies, AR variant analysis. |
| PC-3 | AR-negative | Androgen-independent, highly metastatic.[10] Derived from a bone metastasis. | Off-target effects, AR-independent mechanisms. |
| DU-145 | AR-negative | Androgen-independent, derived from a brain metastasis.[11] | Off-target effects, AR-independent mechanisms. |
Experimental Workflow Overview
A typical workflow for assessing the in vitro efficacy of this compound involves a series of assays to measure its impact on cell viability, apoptosis, and specific molecular pathways.
Caption: General workflow for in vitro testing of this compound.
Experimental Protocols
General Cell Culture and Maintenance
Note: All steps should be performed under aseptic conditions in a certified biological safety cabinet.
A. LNCaP Cell Line
-
Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).[12]
-
Growth Conditions: 37°C, 5% CO₂ in a humidified incubator.[12]
-
Subculturing:
-
Aspirate media when cells reach ~80% confluency.
-
Rinse monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C.[12]
-
Neutralize trypsin with complete growth medium and gently pipette to create a single-cell suspension.
-
Split cells at a ratio of 1:2 to 1:6 into new flasks containing pre-warmed medium.[12]
-
B. VCaP Cell Line
-
Medium: DMEM supplemented with 10% FBS.
-
Growth Conditions: 37°C, 5% CO₂. VCaP cells are slow-growing and may take 2-3 weeks to reach confluency.[13]
-
Subculturing:
-
Rinse with PBS and add 1-2 mL of Trypsin-EDTA.
-
Incubate for 5-15 minutes. Cells detach in sheets and as single cells.
-
Neutralize with complete medium, centrifuge gently (approx. 280 x g for 10 minutes), and resuspend in fresh medium.
-
A high seeding density (4 x 10⁴ cells/cm²) is recommended.
C. PC-3 and DU-145 Cell Lines
-
Medium: F-12K Medium (for PC-3) or EMEM (for DU-145), each supplemented with 10% FBS.[14]
-
Growth Conditions: 37°C, 5% CO₂.[10]
-
Subculturing:
Protocol: Cell Viability (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to attach overnight.[15]
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., 10 nM to 100 µM) in complete growth medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measurement: Read the absorbance at 540 nm using a microplate reader.[15]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol: Apoptosis Assay (Annexin V-FITC and Propidium Iodide)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once attached, treat with this compound at the determined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with floating cells from the supernatant.
-
Staining:
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol: Cell Cycle Analysis
This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be analyzed to quantify the percentage of cells in each phase of the cell cycle.
Quantitative Data Summary
The following tables summarize reported in vitro data for this compound.
Table 1: IC50 Values for this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 Value (nM) | Duration of Treatment | Assay Method | Reference |
| LNCaP | 212 | Not Specified | Not Specified | [15] |
| VCaP | 504 | Not Specified | Not Specified | [15] |
| PC-3 | ~30,000 (30 µM) | 48 hours | Not Specified | [17][18] |
| DU-145 | >2,000 (>2 µM) | 96 hours | Not Specified | [18] |
Note: IC50 values can vary significantly based on experimental conditions.
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Time (hours) | Fold Increase in Apoptosis | Assay Method | Reference |
| PC-3 | 30 µM Abiraterone | 24 | 1.78 (DNA fragmentation) | TUNEL Assay | [17] |
| PC-3 | 30 µM Abiraterone | 72 | 3.55 (DNA fragmentation) | TUNEL Assay | [17] |
| PC-3 | Combination Doxazosin + Abiraterone | Not Specified | 16.27% total apoptosis | FACS | [19] |
Note: Data indicates that Abiraterone can induce apoptosis, particularly at higher concentrations or in combination with other agents.[19][20] The cytotoxic effect in LNCaP cells has been shown to be mainly due to the activation of apoptosis.[6][15]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CCR new strategies: Targeting the androgen receptor signaling pathway in metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound exerts a cytotoxic effect in human prostate cancer cell lines | Semantic Scholar [semanticscholar.org]
- 7. lncap.com [lncap.com]
- 8. Culture methods for VCaP prostate cancer cells [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer [cytion.com]
- 11. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. VCaP | Culture Collections [culturecollections.org.uk]
- 14. DU145 Cell Line - Creative Biogene [creative-biogene.com]
- 15. scielibrary.com [scielibrary.com]
- 16. Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. P2Y1 agonist HIC in combination with androgen receptor inhibitor this compound impairs cell growth of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: Stability-Indicating Analytical Methods for Abiraterone
Introduction
Abiraterone, administered as its prodrug Abiraterone Acetate, is a potent and irreversible inhibitor of the CYP17A1 enzyme, crucial for androgen biosynthesis. It is a cornerstone therapy in the treatment of metastatic castration-resistant prostate cancer. Ensuring the stability of Abiraterone in its bulk and pharmaceutical dosage forms is critical for maintaining its safety, efficacy, and quality. Stability testing, guided by the International Council on Harmonisation (ICH) guidelines, involves subjecting the drug to various stress conditions to understand its degradation profile.
This application note provides a comprehensive overview of the analytical techniques used for the stability testing of Abiraterone. It details a robust, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, including a full experimental protocol and validation parameters. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and formulation development of Abiraterone.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to establish the degradation pathways of a drug and to demonstrate the specificity of an analytical method.[1] Abiraterone is subjected to a range of stress conditions, including hydrolysis, oxidation, heat, and light.[2][3]
Degradation Behavior Summary:
This compound demonstrates significant degradation under acidic and alkaline hydrolytic conditions.[3][4][5][6] It is comparatively stable under oxidative, thermal, and photolytic stress.[4][5] The primary degradation pathway under hydrolytic stress involves the de-acetylation of this compound to form Abiraterone.[3]
Table 1: Summary of Abiraterone Forced Degradation Results
| Stress Condition | Reagent/Parameters | Observed Degradation |
| Acid Hydrolysis | 0.1 N HCl, refluxed at 80°C for 30 min | Significant degradation (e.g., 62.72%[4], 65.25%[5], 26.5%[1]) |
| Alkaline Hydrolysis | 0.1 N NaOH, refluxed at 80°C for 30 min | Significant degradation (e.g., 16.99%[4], 14.78%[5], 12.3%[1]) |
| Oxidative | 3% H₂O₂, heated at 60°C for 30 min | Minimal degradation (e.g., 0.26%[4], <2%[5]) |
| Thermal | 105°C for 30 min | Minimal degradation (e.g., 1.09%[4], <2%[5]) |
| Photolytic | UV radiation at 365 nm for 3 hours | Minimal degradation (e.g., 0.34%[4], <2%[5]) |
Primary Analytical Technique: RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the quantitative analysis of Abiraterone and its degradation products due to its high resolution, sensitivity, and robustness.[1][5][7] When coupled with detectors like a Photodiode Array (PDA) or Mass Spectrometry (MS), HPLC can also be used for the identification and characterization of impurities and degradants.[4][8]
Experimental Workflow for Stability Testing
Caption: Workflow for Abiraterone stability testing.
Protocol: Stability-Indicating RP-HPLC Method
This protocol describes a generalized yet robust RP-HPLC method synthesized from multiple validated procedures.[3][4][5]
1. Instrumentation & Reagents
-
HPLC System: An HPLC system equipped with a pump, auto-sampler, column oven, and a PDA or UV-Vis detector (e.g., Shimadzu CBM-20A/20 Alite, Agilent 1260 series).[4][5]
-
Chromatographic Column: A C18 stationary phase column. Examples include Capcell PAK C18 (100 x 4.6 mm, 3 µm) or Hypersil ODS C-18 (150 x 4.6 mm, 5 µm).[3][5]
-
Reagents: HPLC grade acetonitrile, acetic acid, potassium dihydrogen phosphate, hydrochloric acid, sodium hydroxide, and hydrogen peroxide. High-purity water.
2. Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of Abiraterone.
Table 2: Recommended RP-HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | 0.1% Acetic Acid : Acetonitrile (11:89 v/v)[4][5] | 10 mM KH₂PO₄ Buffer : Acetonitrile (20:80 v/v)[1] |
| Column | Capcell PAK C18 (100 x 4.6 mm, 3 µm)[5] | Hypersil ODS C18 (150 x 4.6 mm, 5 µm)[3] |
| Flow Rate | 1.2 mL/min[4][5] | 1.0 mL/min[3] |
| Detection (UV) | 251 nm[4] | 235 nm[1][3] |
| Injection Volume | 20 µL[3][4] | 20 µL |
| Column Temp. | Ambient (~25°C)[4] | 30°C[3] |
| Run Time | ~10 minutes | ~12 minutes |
3. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of Abiraterone reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2-100 µg/mL).[1]
4. Forced Degradation Sample Preparation Protocol
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for 30 minutes. After cooling to room temperature, neutralize the solution with 0.1 N NaOH and dilute with mobile phase to the desired concentration.[2][5]
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux at 80°C for 30 minutes. After cooling, neutralize with 0.1 N HCl and dilute with mobile phase.[1][5]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Heat the solution at 60°C for 30 minutes. Cool and dilute with mobile phase.[1]
-
Thermal Degradation: Heat the stock solution in a thermostatically controlled oven at 105°C for 30 minutes. Cool and dilute with mobile phase.[1][5]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., in a UV chamber at 365 nm) for 3 hours. Dilute with mobile phase as needed.[1][5]
Method Validation Summary
A stability-indicating method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[4] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[3]
Core Principle of a Stability-Indicating Method
Caption: A stability-indicating method's logic.
Table 3: Typical Validation Parameters for Abiraterone HPLC Methods
| Parameter | Typical Range/Value |
| Linearity Range | 2 - 250 µg/mL[1][3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Accuracy (% Recovery) | 98 - 102%[1][3] |
| Precision (% RSD) | < 2.0%[5][9] |
| Limit of Detection (LOD) | ~0.23 µg/mL[3][6] |
| Limit of Quantification (LOQ) | ~0.70 µg/mL[3][6] |
Conclusion
The stability of Abiraterone can be effectively monitored using a validated stability-indicating RP-HPLC method. The drug is most susceptible to degradation under acidic and alkaline hydrolysis. The provided protocols and method parameters offer a robust starting point for routine quality control analysis, stability studies, and formulation development. Adherence to ICH guidelines for forced degradation and method validation is paramount to ensure the generation of reliable and accurate data, ultimately safeguarding the quality and efficacy of Abiraterone-containing medicinal products.
References
- 1. AQbD Driven Development of an RP-HPLC Method for the Quantitation of this compound for its Pharmaceutical Formulations in the Presence of Degradants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. Analysis of abiraterone stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmascholars.com [pharmascholars.com]
Application Notes and Protocols: Quantifying Abiraterone Uptake in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone is a potent and selective inhibitor of the enzyme CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[1][2] By blocking androgen production, Abiraterone effectively reduces the growth stimulus for androgen-dependent prostate cancer cells.[2] Understanding the concentration of Abiraterone within the tumor microenvironment is crucial for assessing drug efficacy, investigating mechanisms of resistance, and optimizing therapeutic strategies. These application notes provide detailed protocols for the quantification of Abiraterone in tumor tissues using state-of-the-art analytical techniques.
Abiraterone's Mechanism of Action: Targeting Androgen Synthesis
Abiraterone acetate is the prodrug of Abiraterone and is rapidly hydrolyzed to its active form in vivo.[3] Abiraterone targets and inhibits the 17α-hydroxylase/C17,20-lyase (CYP17A1) enzyme, which is expressed in testicular, adrenal, and prostatic tumor tissues.[3] This enzyme is essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors for testosterone and dihydrotestosterone (DHT).[2] By inhibiting CYP17A1, Abiraterone effectively shuts down androgen production from all sources, depriving prostate cancer cells of the hormonal signals they need to grow and proliferate.[3]
Quantitative Data Presentation
The following table summarizes reported concentrations of Abiraterone in human prostate tumor tissue and serum, as determined by mass spectrometry.
| Sample Type | Median Concentration (ng/mL or ng/g) | Molar Concentration (nM) | Lower Limit of Detection (LLOD) | Lower Limit of Quantitation (LLOQ) | Reference |
| Prostate Tissue | 77 ng/g | 271 nM | 1.2 ng/sample (0.06 pg/gm) | 1.2 ng/sample (0.06 pg/gm) | --INVALID-LINK--[3] |
| Serum | 28 ng/mL | 108 nM | 0.06 ng/sample (0.005 ng/dL) | 0.06 ng/sample (0.005 ng/dL) | --INVALID-LINK--[3] |
Experimental Protocols
Protocol 1: Quantification of Abiraterone in Tumor Tissue by LC-MS/MS
This protocol describes the quantification of Abiraterone in tumor tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is adapted from established protocols for Abiraterone quantification in plasma.[3][4]
1. Tissue Homogenization:
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Excise fresh or frozen tumor tissue and weigh it.
-
Add ice-cold homogenization buffer (e.g., PBS with protease inhibitors) at a specific ratio (e.g., 1:4 w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until no visible tissue fragments remain.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for further processing.
2. Protein Precipitation and Extraction:
-
To a known volume of the tissue homogenate supernatant (e.g., 100 µL), add a deuterated internal standard (e.g., Abiraterone-d4) to account for extraction variability.
-
Add three volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for evaporation.
3. Sample Concentration and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Abiraterone from potential metabolites (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for Abiraterone (e.g., m/z 350.3 → 156.1) and the internal standard (e.g., Abiraterone-d4, m/z 354.3 → 160.1).
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
5. Quantification:
-
Generate a standard curve by spiking known concentrations of Abiraterone into blank tissue homogenate and processing them alongside the unknown samples.
-
Calculate the concentration of Abiraterone in the tumor tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The final concentration should be normalized to the initial tissue weight (e.g., ng/g of tissue).
Protocol 2: Visualization of Abiraterone Distribution by MALDI Mass Spectrometry Imaging (MALDI-MSI)
This protocol provides a general workflow for visualizing the spatial distribution of Abiraterone within a tumor tissue section using MALDI-MSI.
1. Tissue Sectioning:
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Embed fresh-frozen tumor tissue in a suitable matrix (e.g., optimal cutting temperature compound, OCT).
-
Cryosection the tissue into thin sections (e.g., 10-12 µm) and mount them onto conductive slides (e.g., ITO-coated glass slides).
-
Store the sections at -80°C until analysis.
2. Matrix Application:
-
Equilibrate the tissue sections to room temperature in a desiccator.
-
Apply a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA, or 2,5-dihydroxybenzoic acid, DHB) uniformly over the tissue section. This can be done using an automated sprayer or spotter for consistent application.
-
Allow the matrix to dry completely, forming a fine crystalline layer.
3. MALDI-MSI Data Acquisition:
-
Load the slide into the MALDI mass spectrometer.
-
Define the region of interest (ROI) for imaging.
-
Acquire mass spectra across the entire ROI in a raster pattern.
-
Set the mass spectrometer to detect the m/z of Abiraterone (e.g., [M+H]+ at m/z 350.3).
4. Data Analysis and Visualization:
-
Use specialized imaging software to reconstruct an ion intensity map for the m/z corresponding to Abiraterone.
-
The resulting image will show the spatial distribution and relative abundance of Abiraterone across the tissue section.
-
Correlate the MALDI-MSI image with a stained image (e.g., H&E) of an adjacent tissue section to map drug distribution to specific histological features.
Protocol 3: Quantifying Tumor Uptake using Radiolabeled Abiraterone
This protocol outlines a method for quantifying the biodistribution and tumor uptake of Abiraterone using a radiolabeled analog (e.g., with Carbon-14 or Tritium).
1. Synthesis of Radiolabeled Abiraterone:
-
Synthesize or procure a radiolabeled version of Abiraterone (e.g., [¹⁴C]-Abiraterone). The position of the radiolabel should be stable and not prone to metabolic cleavage.
2. Animal Model and Dosing:
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Utilize a relevant animal model, such as immunodeficient mice bearing human prostate cancer xenografts.
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Administer a known dose of radiolabeled Abiraterone to the animals via a clinically relevant route (e.g., oral gavage).
3. Biodistribution Study:
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At various time points post-administration, euthanize the animals.
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Dissect and collect tumors and various organs of interest (e.g., blood, liver, kidneys, spleen, muscle).
-
Weigh each tissue sample.
4. Sample Processing and Radioactivity Measurement:
-
Homogenize the tissue samples.
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For solid tissues, solubilize a known weight of the homogenate using a tissue solubilizer.
-
For liquid samples (e.g., blood, plasma), directly mix with a scintillation cocktail.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the concentration of radioactivity in each tissue as disintegrations per minute (DPM) per gram of tissue.
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
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This will provide a quantitative measure of Abiraterone uptake and retention in the tumor compared to other tissues.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the quantitative analysis of Abiraterone in tumor tissues. The choice of methodology will depend on the specific research question, available instrumentation, and the nature of the samples. Accurate quantification of intratumoral Abiraterone concentrations is essential for advancing our understanding of its pharmacology and for the development of more effective prostate cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Dissolution and Pharmacokinetics of Abiraterone through KinetiSol® Enabled Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Abiraterone Acetate's Low Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with abiraterone acetate. The focus is on addressing the challenges associated with its low oral bioavailability.
Troubleshooting Guides & FAQs
Issue 1: High variability in experimental results and poor absorption.
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Question: We are observing significant variability in the plasma concentrations of abiraterone in our animal studies. What could be the cause?
Answer: High variability in abiraterone plasma concentrations is a known issue primarily due to its low aqueous solubility and significant food effect.[1][2] this compound is a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[1][2][3][4] Its absorption is highly dependent on the gastrointestinal environment.
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Troubleshooting Tip: Ensure strict control over the feeding schedule of your experimental animals. The presence of food, particularly high-fat meals, can dramatically increase the absorption of this compound, leading to significant variations in plasma levels.[5][6][7] For baseline studies, it is crucial to maintain a fasted state.
-
-
Question: What is the "food effect" and how significant is it for this compound?
Answer: The "food effect" refers to the change in a drug's bioavailability when administered with food compared to a fasted state. For this compound, this effect is substantial and positive. Administration with a high-fat meal can increase the area under the curve (AUC) and maximum concentration (Cmax) of abiraterone by up to 10-fold and 17-fold, respectively.[6][8][9] Even a low-fat meal can increase absorption by 5-fold.[6] This is why the approved dosing regimen for patients is on an empty stomach.[5][10]
Issue 2: Sub-therapeutic plasma concentrations in preclinical studies.
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Question: Our formulation of this compound is resulting in very low and sub-therapeutic plasma concentrations in our animal models. How can we improve its bioavailability?
Answer: The low oral bioavailability of this compound (<10% in the fasted state) is a major hurdle.[1][2][8][9] Several formulation strategies can be employed to enhance its absorption:
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Nanotechnology-based Formulations:
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Nano-amorphous Formulations: These have been shown to increase the apparent solubility and passive permeability of this compound. In preclinical studies, a nano-amorphous formulation led to a greater than 10-fold increase in bioavailability in the fasted state in beagle dogs and eliminated the food effect.[8][9] A 250 mg oral dose of a nano-amorphous formulation is expected to provide the same exposure as a 1,000 mg dose of the commercial Zytiga® formulation in a fasted state.[8][9]
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Nanocrystal Technology: This approach involves reducing the drug particle size to the nanometer range, which increases the surface area for dissolution. Nanocrystal tablets of this compound have demonstrated a 3.51-fold increase in Cmax and a 2.80-fold increase in AUC in pharmacokinetic studies.[3][11][12]
-
-
Lipid-Based Formulations:
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Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. Enteric-coated long-chain SNEDDS have been shown to improve the systemic exposure of abiraterone in fasted conditions and mitigate the food effect in pigs.
-
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Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymeric carrier, the drug can be maintained in a higher-energy amorphous state, which enhances its solubility and dissolution rate.
-
-
Question: Are there any commercially available formulations with improved bioavailability?
Answer: Yes, a formulation utilizing fine particle technology (Yonsa®) is available and provides improved oral bioavailability compared to the original formulation (Zytiga®).[5] This technology results in smaller drug particles with a higher surface area-to-mass ratio, leading to increased in vivo dissolution.[5]
Issue 3: Unexpected drug-drug interactions or inconsistent absorption.
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Question: We are co-administering another compound with this compound and observing unexpected pharmacokinetic profiles. Could efflux transporters be involved?
Answer: This is a possibility. Efflux transporters, such as P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), are present in the intestine and can pump drugs back into the intestinal lumen, thereby reducing their absorption.
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Troubleshooting Tip: Based on in vitro studies, abiraterone and this compound are not substrates for P-gp. However, this compound is a significant inhibitor of P-gp, with a reported IC50 of 10.8 μM.[11] Since this compound is rapidly converted to abiraterone in vivo and is often undetectable in plasma, the clinical significance of this inhibition is considered low.[11] If your co-administered drug is a P-gp substrate, there is a potential for a drug-drug interaction. It is advisable to assess whether your compound is a substrate for common efflux transporters.
-
-
Question: How does gastric pH affect the solubility and absorption of this compound?
Answer: this compound's solubility is pH-dependent, with higher solubility in acidic environments. Changes in gastric pH, for example due to co-administration of acid-reducing agents, could potentially alter its dissolution and subsequent absorption. Precipitation of the drug can occur as it transitions from the acidic environment of the stomach to the more neutral pH of the intestine. Formulations that inhibit this pH-induced precipitation, such as certain amorphous solid dispersions, can lead to enhanced bioavailability.
Data Presentation
Table 1: Impact of Food on the Pharmacokinetics of this compound (1000 mg)
| Meal Type | Approximate Increase in Cmax | Approximate Increase in AUC | Citation(s) |
| High-Fat Meal | 17-fold | 10-fold | [7][8][9] |
| Low-Fat Meal | 7-fold | 5-fold | [7] |
Table 2: Improvement in Bioavailability with Advanced Formulations (Fasted State)
| Formulation Strategy | Animal Model | Fold Increase in Cmax | Fold Increase in AUC | Citation(s) |
| Nano-amorphous formulation | Beagle Dogs | - | >10-fold | [8] |
| Nanocrystal tablets | Rats | 3.51-fold | 2.80-fold | [11] |
| Enteric-coated LC-SNEDDS | Rats | - | 7.32-fold | |
| KinetiSol® HPBCD binary KSD | - | - | 12.4-fold | |
| KinetiSol® HPBCD ternary KSD | - | - | 13.8-fold | [12] |
Experimental Protocols
1. In Vitro Dissolution Testing of this compound Formulations
-
Objective: To assess the in vitro release profile of different this compound formulations.
-
Apparatus: USP Apparatus II (Paddle Apparatus).
-
Dissolution Medium: 900 mL of pH 4.5 phosphate buffer containing 0.25% (w/v) sodium lauryl sulfate (SLS).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place the this compound formulation (e.g., nanocrystal tablet, standard tablet) into the dissolution vessel.
-
Collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
-
Biorelevant Media (Optional): To better mimic in vivo conditions, dissolution can also be performed in Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 6.5) and Fed-State Simulated Intestinal Fluid (FeSSIF, pH 5.0).
2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the in vivo pharmacokinetic profile of an this compound formulation.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Housing: Controlled environment with a 12-hour light/dark cycle.
-
Procedure:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the this compound formulation (e.g., suspended in a suitable vehicle) orally via gavage at a specific dose (e.g., 100 mg/kg).
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Determine the plasma concentrations of abiraterone using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using non-compartmental analysis.
Mandatory Visualizations
Caption: CYP17A1 signaling pathway and the mechanism of action of this compound.
Caption: Key mechanisms of resistance to this compound in prostate cancer.
Caption: Experimental workflow for developing and evaluating new this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ABCB1 and ABCG2 Together Limit the Distribution of ABCB1/ABCG2 Substrates to the Human Retina and the ABCG2 Single Nucleotide Polymorphism Q141K (c.421C> A) May Lead to Increased Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Drug-Drug Interaction Studies to Assess the Effect of this compound, Abiraterone, and Metabolites of Abiraterone on CYP2C8 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Augmented experimental design for bioavailability enhancement: a robust formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. ABCG2/BCRP: variants, transporter interaction profile of substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Abiraterone Acetate degradation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abiraterone Acetate.
Frequently Asked Questions (FAQs)
1. How should I store this compound powder and its stock solutions?
For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, it is stable for at least four years.[1]
Stock solutions in organic solvents such as DMSO, ethanol, or dimethylformamide (DMF) should also be stored at -20°C.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[1] While stock solutions are stable for extended periods at -20°C, it is best practice to prepare fresh aqueous dilutions for experiments. Aqueous solutions of this compound are not recommended to be stored for more than one day.[1]
2. What are the best solvents for dissolving this compound?
This compound is soluble in organic solvents like ethanol, DMSO, and DMF.[1] It is sparingly soluble in aqueous buffers.[1] For experiments requiring an aqueous solution, it is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[1]
3. My experimental results are inconsistent. Could this compound be degrading in my setup?
Inconsistent results can be a sign of compound degradation. This compound is susceptible to degradation under certain conditions, particularly in aqueous solutions with acidic or basic pH.[2] If you are using aqueous buffers, ensure the pH is neutral and use freshly prepared solutions for each experiment. Additionally, consider the presence of esterases in your experimental system (e.g., in cell lysates or serum-containing media), as they can hydrolyze this compound to its active metabolite, Abiraterone.
4. I am observing a loss of activity of this compound in my cell culture experiments. What could be the cause?
Loss of activity in cell culture can be due to several factors:
-
Degradation in Media: While specific data on stability in various cell culture media is limited, the poor aqueous stability of this compound suggests that it may degrade over longer incubation periods. It is advisable to refresh the media with freshly prepared compound at regular intervals for long-term experiments.
-
Metabolism by Cells: Cells can metabolize this compound. The primary metabolic pathway is the hydrolysis of the acetate group to form the active drug, Abiraterone.
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Adsorption to Plastics: Like many hydrophobic molecules, this compound may adsorb to plastic surfaces of labware, reducing its effective concentration in the media. Using low-adhesion plastics or pre-coating surfaces may mitigate this issue.
5. How can I check for the degradation of this compound in my samples?
The most reliable way to assess the degradation of this compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] These methods can separate the parent compound from its degradation products and allow for their quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Compound degradation due to improper storage or handling. | Store this compound powder at -20°C. Prepare fresh stock solutions in an appropriate organic solvent and use them to make fresh aqueous dilutions for each experiment. |
| Precipitation of the compound in aqueous media. | Ensure the final concentration of the organic solvent used to dissolve this compound is low enough to not affect your experimental system and that the compound remains in solution. Sonication may help to dissolve the compound. | |
| Inconsistent results between experiments | Degradation of this compound in aqueous buffers or cell culture media. | Prepare fresh solutions for each experiment. For long-term experiments, replenish the compound at regular intervals. |
| Pipetting errors due to the viscosity of stock solutions (e.g., DMSO). | Ensure proper mixing of the stock solution before use. Use positive displacement pipettes for viscous solutions if available. | |
| Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS) | Degradation of the compound. | Review the handling and storage procedures. Compare the chromatogram with that of a freshly prepared standard. The primary degradation product in acidic or basic conditions is the hydrolyzed form, Abiraterone. |
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies. These studies are typically performed to validate the stability-indicating nature of analytical methods.
| Stress Condition | Description | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl at 80°C for 30 minutes | 62.72% | [2] |
| Alkaline Hydrolysis | 0.1 N NaOH at 50°C for 30 minutes | 16.99% | [2] |
| Oxidative | 30% H₂O₂ at 40°C for 30 minutes | 0.26% | [2] |
| Thermal | 80°C for 7 days | 1.09% | [2] |
| Photolytic | Exposure to UV light for 7 days | 0.34% | [2] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a generalized procedure based on common practices in forced degradation studies.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Reflux the mixture at 80°C for 30 minutes.
-
Cool the solution to room temperature and neutralize it with 0.1 N NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC or LC-MS analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Heat the mixture at 50°C for 30 minutes.
-
Cool the solution to room temperature and neutralize it with 0.1 N HCl.
-
Dilute the solution to a suitable concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the mixture at 40°C for 30 minutes.
-
Cool the solution and dilute it to a suitable concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a hot air oven at 80°C for 7 days.
-
After the specified time, dissolve the sample in a suitable solvent and dilute it to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Spread a thin layer of solid this compound in a shallow dish.
-
Expose it to UV light (e.g., in a UV chamber) for 7 days.
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After exposure, dissolve the sample in a suitable solvent and dilute it for analysis.
-
3. Analysis:
-
Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC or LC-MS method.
-
The separation should be sufficient to distinguish this compound from its degradation products.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for stability assessment.
References
Technical Support Center: Addressing Variability in Preclinical Pharmacokinetic Studies of Abiraterone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in preclinical pharmacokinetic (PK) studies of Abiraterone.
Frequently Asked Questions (FAQs)
Q1: What is Abiraterone and why is its preclinical pharmacokinetic profiling challenging?
Abiraterone acetate is an oral prodrug that is rapidly converted in vivo to its active metabolite, Abiraterone.[1] Abiraterone is a potent and selective inhibitor of CYP17, a key enzyme in androgen biosynthesis, and is used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2][3] Preclinical pharmacokinetic studies of Abiraterone are challenging due to its low aqueous solubility and high permeability, classifying it as a Biopharmaceutical Classification System (BCS) Class IV compound.[4] This inherent characteristic contributes to low and variable oral bioavailability.[4][5]
Q2: What are the primary sources of variability in preclinical Abiraterone PK studies?
The primary sources of variability in preclinical studies include:
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Inter- and intra-subject variability: Significant differences in drug exposure are observed both between different animals and within the same animal over time.[6][7] This is a major concern in all in vivo experiments.[8]
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Food effect: Abiraterone's absorption is highly influenced by the presence of food.[9] Administration with meals, particularly high-fat meals, can dramatically increase its bioavailability compared to a fasted state.[10][11]
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Formulation: The physical form of this compound (e.g., crystalline, nano-amorphous, lipid-based formulations) significantly impacts its dissolution and absorption, leading to pharmacokinetic differences.[5][12][13]
-
Analytical Method Challenges: Quantifying Abiraterone in plasma can be complex, with potential issues such as instability in whole blood, adsorption to glass surfaces, and analytical carry-over affecting accuracy.[1][14]
-
Drug-drug interactions: Co-administration of other drugs can alter Abiraterone's metabolism. For instance, dexamethasone, a CYP3A4 inducer, has been shown to significantly decrease the Cmax and AUC of Abiraterone in mice.[15][16]
-
Species-specific metabolism: Differences in metabolic enzymes and gut microbiota between animal species can lead to varied pharmacokinetic profiles.[17][18]
Q3: How significant is the "food effect" on Abiraterone's pharmacokinetics?
The food effect is substantial and a major contributor to variability. In healthy human subjects, a high-fat meal can increase Abiraterone's area under the curve (AUC) and maximum concentration (Cmax) by up to 10-fold and 17-fold, respectively, compared to administration in a fasted state.[19] A low-fat meal also results in a significant 7-fold increase in AUC and a 5-fold increase in Cmax.[19] This effect is also observed in preclinical models and underscores the critical importance of strictly controlling feeding schedules in animal studies.[9] To minimize this variability, a "modified fasted state" is often recommended, where animals are fasted for a period before and after drug administration.[8][20][21]
Q4: How can the choice of study design mitigate variability?
The experimental design plays a crucial role in managing variability. A cross-over study design, where the same group of animals receives both the test and reference formulations in different periods, is significantly better at controlling for intra- and inter-individual variability compared to a parallel design.[6] Studies have shown that parallel designs can provide imprecise estimates of true bioavailability due to chance, whereas cross-over designs yield more precise and accurate results.[7][20]
Troubleshooting Guide
Issue: High variability in pharmacokinetic parameters (AUC, Cmax) is observed between subjects in the same experimental group.
-
Question: Were the animals properly fasted?
-
Answer: Inconsistent fasting can lead to significant differences in Abiraterone absorption. Ensure strict adherence to the fasting protocol, typically restricting access to food for at least 4 hours before and 4 hours after dosing.[8][20] The fat content of the diet can also influence bioavailability.[22]
-
-
Question: Is the formulation homogenous and stable?
-
Answer: If using a suspension, ensure it is uniformly mixed before each administration to avoid dose inconsistencies. For novel formulations like amorphous solid dispersions or self-nanoemulsifying drug delivery systems (SNEDDS), their physical stability and potential for the drug to precipitate in the gastrointestinal tract should be evaluated.[5][23]
-
-
Question: Could there be an issue with the dosing procedure?
-
Answer: Ensure accurate and consistent oral gavage technique to deliver the full intended dose to each animal.
-
-
Question: Have you considered a cross-over study design?
Issue: Inconsistent or unexpected results are observed between different study batches or when changing formulations.
-
Question: Is the bioanalytical method robust and validated?
-
Answer: Re-validate the analytical method to check for precision and accuracy. Issues like carry-over, where remnants of a sample affect the next, can be reduced by optimizing the LC wash steps.[1][14] Ensure consistent sample handling, as Abiraterone has limited stability in whole blood at room temperature.[1]
-
-
Question: Are you using the appropriate sample collection and storage materials?
-
Question: Has the formulation been fully characterized?
-
Answer: Different formulations can lead to vastly different pharmacokinetic profiles. For example, amorphous solid dispersions and lipid-based formulations have been shown to enhance Abiraterone's bioavailability by up to 2.5-fold compared to crystalline drug suspensions.[5][13] Ensure each new formulation is thoroughly characterized for its physical and chemical properties.
-
Issue: Plasma concentrations of Abiraterone are lower than expected or undetectable.
-
Question: Was the prodrug (this compound) successfully converted to Abiraterone?
-
Question: Could there be a drug-drug interaction?
-
Answer: Concomitant medications can significantly alter Abiraterone's pharmacokinetics. For example, pre-treatment with dexamethasone in mice led to a 10-fold decrease in Abiraterone AUC due to the induction of metabolic enzymes.[15][16] Review all co-administered substances for potential interactions.
-
-
Question: Is the analytical method sensitive enough?
-
Answer: The lower limit of quantification (LLOQ) of your assay must be sufficient to detect concentrations at the expected time points. Various sensitive LC-MS/MS methods have been developed with LLOQs as low as 0.20 ng/mL.[24]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Abiraterone in Rats (Parallel vs. Intra-Individual Variability Groups)
| Parameter | Parallel Groups (A-F) Geometric Mean (90% CI) | Intra-Individual Variability (IIV) Group Geometric Mean (90% CI) |
| AUClast (mg/mL·min·g) | 24.36 (23.79–41.00) | 26.29 (20.56–47.00) |
| Range of AUClast estimates in parallel groups (mg/mL·min·g) | 9.62 to 44.62 | N/A |
| Data from a study comparing parallel and cross-over designs, highlighting the imprecise estimates from parallel groups.[6][7][20] |
Table 2: Effect of Food on Abiraterone Pharmacokinetics in Humans
| Condition | Cmax Increase (vs. Fasted) | AUC Increase (vs. Fasted) |
| Low-Fat Meal | ~5-fold | ~7-fold |
| High-Fat Meal | ~17-fold | ~10-fold |
| Data from a single-dose study in healthy volunteers, demonstrating the significant impact of food on Abiraterone absorption.[19] |
Table 3: Effect of Dexamethasone on Abiraterone Pharmacokinetics in Mice
| Parameter | Abiraterone Only (Vehicle) | Abiraterone + Dexamethasone | Fold Change |
| Cmax (ng/mL) | 271.4 | ~54 | ~5-fold decrease |
| AUC0–24 (ng·h/mL) | 3769.9 | ~377 | ~10-fold decrease |
| Apparent Oral Clearance (CL/F) | N/A | N/A | ~10-fold increase |
| Data from a study in mice showing that pre-treatment with the CYP3A inducer dexamethasone significantly reduces Abiraterone exposure.[15][16] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats (Cross-over Design)
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for blood sampling.
-
Acclimatization: Allow animals to acclimatize for at least three days post-surgery.[20]
-
Housing: House animals individually with free access to water.
-
Dosing - Period 1:
-
Blood Sampling:
-
Collect blood samples (~100 µL) at pre-dose (0), 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, and 7 hours post-dose.[20]
-
Collect samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Replace withdrawn blood volume with an equal volume of sterile physiological saline.[20]
-
Process blood immediately to plasma by centrifugation and store at -40°C or below until analysis.[1]
-
-
Washout Period: Allow for a washout period of at least 7 days between dosing periods.
-
Dosing - Period 2:
-
Repeat the procedure from step 4, administering the second formulation (e.g., test product) to the same animals.
-
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each animal in each period using non-compartmental analysis.
Protocol 2: Bioanalytical Method for Quantification of Abiraterone in Plasma using LC-MS/MS
-
Materials:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma in a polypropylene tube, add the internal standard solution.
-
Add 3 volumes (e.g., 150 µL) of ice-cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex mix thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitate.
-
Transfer the supernatant to a new polypropylene vial for analysis.
-
-
Chromatographic Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Analytical Column: A C18 reverse-phase column (e.g., BEH C18, 2.1 × 50 mm, 1.7 µm).[1]
-
Mobile Phase: Use a gradient elution with mobile phases such as 10 mM ammonium acetate and acetonitrile. A third mobile phase can be incorporated into the gradient to reduce carry-over.[14]
-
Flow Rate: A typical flow rate is between 0.5-0.7 mL/min.
-
-
Mass Spectrometry Conditions:
-
Calibration and Quality Control:
Visualizations
Diagram 1: Troubleshooting Workflow for High PK Variability
References
- 1. ascopubs.org [ascopubs.org]
- 2. Synthesis and Preclinical Evaluation of Small-Molecule Prostate-Specific Membrane Antigen-Targeted Abiraterone Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Clinical Trial of the CYP17 Inhibitor this compound Demonstrating Clinical Activity in Patients With Castration-Resistant Prostate Cancer Who Received Prior Ketoconazole Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Dissolution and Pharmacokinetics of Abiraterone through KinetiSol® Enabled Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-T… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Restricted [jnjmedicalconnect.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Augmented experimental design for bioavailability enhancement: a robust formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Dexamethasone on Abiraterone Pharmacokinetics in Mice: Determined by LC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic Aspects of the Two Novel Oral Drugs Used for Metastatic Castration-Resistant Prostate Cancer: this compound and Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Population pharmacokinetic analysis of abiraterone in chemotherapy-naïve and docetaxel-treated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. medipol.edu.tr [medipol.edu.tr]
Technical Support Center: Abiraterone Acetate Solubility for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to enhance the solubility of Abiraterone Acetate for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound is a lipophilic compound that is practically insoluble in aqueous solutions but soluble in various organic solvents.[1] Its solubility in common laboratory solvents is summarized in the table below.
Q2: Why might this compound precipitate when added to my cell culture medium?
Precipitation in aqueous media is a common issue due to the hydrophobic nature of this compound.[1][2] This typically occurs when the concentration of the organic solvent from the stock solution is too high in the final aqueous solution, or when the final concentration of this compound exceeds its solubility limit in the medium. This compound is a weakly basic drug and its solubility can be pH-dependent, potentially leading to precipitation when transferred from a solubilizing buffer to the physiological pH of cell culture media.[3]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the crystalline solid this compound in an appropriate organic solvent of choice.[4][5] It is recommended to purge the solvent with an inert gas before dissolving the compound.[4][5] For long-term storage, it is suggested to store this compound as supplied at -20°C, where it should be stable for at least two years.[5]
Q4: What are the recommended storage conditions for this compound solutions?
Stock solutions in organic solvents should be stored at -20°C. Aqueous solutions of this compound are not recommended for storage for more than one day.[4][5]
Q5: Can co-solvents be used to improve the solubility of this compound in aqueous solutions?
Yes, a co-solvent method is a common strategy. For maximal solubility in aqueous buffers, this compound should first be dissolved in an organic solvent like ethanol and then diluted with the aqueous buffer of choice.[4][5] For example, a 1:2 solution of ethanol to PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/mL.[4][5]
Q6: What are cyclodextrins and how can they enhance this compound solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate hydrophobic drug molecules, like this compound, forming inclusion complexes that significantly increase the aqueous solubility of the drug.[6][7] Studies have shown that complexation with hydroxypropyl-β-cyclodextrin (HPBCD) and 2,6 Di-O-methyl-β-cyclodextrin can substantially enhance the aqueous solubility of this compound.[8][9] For instance, β-cyclodextrin-based nanosponges have been shown to increase the aqueous solubility of Abiraterone by 17-fold.[7]
Q7: Are there other advanced methods to improve this compound solubility for in vitro studies?
Yes, several formulation strategies are being explored to enhance the solubility and bioavailability of this compound. These include the preparation of amorphous solid dispersions (ASDs), where the drug is dispersed in a polymeric carrier, and the development of nanocrystal formulations.[2][3][10][11] These methods aim to increase the surface area and dissolution rate of the drug.[2] Lipid-based formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), are also being investigated to improve solubility and facilitate lymphatic transport.[12][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the aqueous buffer/media. | The final concentration of this compound exceeds its solubility in the aqueous medium. The percentage of organic solvent in the final solution is too high, causing the compound to crash out. | Decrease the final concentration of this compound. Prepare a more diluted stock solution to minimize the volume of organic solvent added to the aqueous medium. Ensure rapid and thorough mixing upon dilution. |
| The compound dissolves initially but precipitates over time. | The aqueous solution is supersaturated and thermodynamically unstable. Temperature fluctuations can also affect solubility. | Prepare fresh aqueous solutions for each experiment and avoid storing them.[4][5] If possible, conduct experiments at a constant temperature. |
| Inconsistent results in bioassays. | Poor solubility and precipitation can lead to variable effective concentrations of the drug in the assay. | Visually inspect for any precipitation before and during the experiment. Consider using a solubility-enhancing formulation, such as one with cyclodextrins, to ensure the drug remains in solution.[7][8] |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Ethanol | ~16 mg/mL | [4][5] |
| Dimethylformamide (DMF) | ~16 mg/mL | [4][5] |
| Dimethyl sulfoxide (DMSO) | ~2 mg/mL | [4][5] |
| Methylene Chloride | Freely Soluble | [1] |
| Tetrahydrofuran | Freely Soluble | [1] |
| Toluene | Freely Soluble | [1] |
| Methanol | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
| Acetonitrile | Sparingly Soluble | [1] |
| Hexane | Slightly Soluble | [1] |
| 0.1 N Hydrochloric Acid | Very Slightly Soluble | [1] |
| Water | < 0.5 µg/mL | [14] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent
-
Materials: this compound (crystalline solid), appropriate organic solvent (e.g., DMSO, Ethanol), inert gas (e.g., nitrogen or argon), sterile microcentrifuge tubes or vials.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Purge the vial with an inert gas to displace oxygen and minimize degradation.[4][5]
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent Method
-
Materials: this compound stock solution (from Protocol 1), sterile aqueous buffer or cell culture medium.
-
Procedure:
-
Warm the this compound stock solution and the aqueous buffer/medium to room temperature or 37°C.
-
Pipette the required volume of the aqueous buffer/medium into a sterile tube.
-
While vortexing or gently stirring the buffer/medium, add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent is low (typically ≤0.5%) to minimize cytotoxicity.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.[4][5]
-
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Troubleshooting flowchart for this compound solubility issues.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
- 1. arasto.com [arasto.com]
- 2. Development of this compound Nanocrystal Tablets to Enhance Oral Bioavailability: Formulation Optimization, Characterization, In Vitro Dissolution and Pharmacokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulating this compound-HPMCAS-based amorphous solid dispersions: insights into in vitro and biorelevant dissolution assessments and pharmacok ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08163C [pubs.rsc.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. mdpi.com [mdpi.com]
- 7. jmpas.com [jmpas.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improved Dissolution and Pharmacokinetics of Abiraterone through KinetiSol® Enabled Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of new formulation concepts for this compound bioavailability enhancement based on the inhibition of pH-induced precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Augmented experimental design for bioavailability enhancement: a robust formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating Abiraterone Efficacy in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating the efficacy of Abiraterone in patient-derived xenograft (PDX) models of prostate cancer. It offers a comparative perspective, including experimental data and detailed protocols, to aid researchers in designing and interpreting preclinical studies. While direct head-to-head preclinical comparisons in PDX models are limited in published literature, this guide synthesizes available data to inform on Abiraterone's performance and positions it alongside key alternatives like Enzalutamide and Docetaxel.
Introduction to Abiraterone and PDX Models
Abiraterone acetate, the prodrug of Abiraterone, is a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway. By blocking CYP17A1, Abiraterone effectively shuts down the production of androgens, including testosterone and dihydrotestosterone (DHT), which are key drivers of prostate cancer growth. This mechanism makes it a cornerstone therapy for metastatic castration-resistant prostate cancer (mCRPC).
Patient-derived xenograft (PDX) models, created by implanting fresh human tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform. They are known to recapitulate the histological and genetic characteristics of the original patient's tumor, preserving the tumor microenvironment and heterogeneity. This fidelity makes PDX models invaluable for evaluating the efficacy of anti-cancer agents like Abiraterone and for investigating mechanisms of response and resistance.
Experimental Protocols for In Vivo Efficacy Studies
Herein, we provide detailed methodologies for key experiments involved in validating Abiraterone's efficacy in prostate cancer PDX models.
Establishment of Prostate Cancer PDX Models
Objective: To create a reliable in vivo model that mimics human prostate cancer for therapeutic testing.
Methodology:
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with prostate cancer, typically from radical prostatectomy or metastatic biopsy.
-
Implantation: The tumor tissue is cut into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flank of 6-8 week old male immunodeficient mice (e.g., NOD-scid gamma (NSG) mice). For hormone-sensitive prostate cancer models, slow-release testosterone pellets may be co-implanted to support initial tumor growth.
-
Tumor Growth Monitoring: Once tumors become palpable, their growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2 .
-
Passaging: When a tumor reaches a volume of approximately 1000-1500 mm³, it is harvested and can be serially passaged into new cohorts of mice for expansion and subsequent studies.
Abiraterone Administration in PDX Models
Objective: To evaluate the anti-tumor activity of Abiraterone in established PDX models.
Methodology:
-
Cohort Formation: Once tumors in a passage reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Dosing Regimen: this compound is typically administered daily via oral gavage or intraperitoneal injection. A common dosage used in published studies is 70 mg/kg body weight. The vehicle control group receives the same volume of the vehicle solution (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Treatment Duration: Treatment is typically continued for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.
-
Monitoring: Tumor volume and body weight are measured 2-3 times weekly. Serum may be collected at specified time points to measure prostate-specific antigen (PSA) levels.
Assessment of Treatment Efficacy
Objective: To quantify the anti-tumor effects of Abiraterone.
Methodology:
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) × 100 .
-
Serum PSA Levels: Blood samples are collected via retro-orbital or tail vein bleeding, and serum PSA levels are measured using a human-specific ELISA kit. A significant decrease in PSA levels in the treated group compared to the control group indicates a therapeutic response.
-
Immunohistochemistry (IHC): At the end of the study, tumors are harvested, fixed in formalin, and embedded in paraffin. Sections are then stained for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3). A decrease in Ki67-positive cells and an increase in cleaved caspase-3-positive cells in the treated tumors indicate an anti-proliferative and pro-apoptotic effect.
-
Gene Expression Analysis: RNA can be extracted from tumor samples to perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of androgen receptor (AR) target genes and other relevant pathways.
Data Presentation: Abiraterone Efficacy in PDX Models
The following table summarizes quantitative data from a study by an academic research group on the efficacy of this compound in different castration-resistant prostate cancer (CRPC) LuCaP PDX models.
| PDX Model | Treatment Group | Median Survival (Weeks) | % Increase in Median Survival | Tumor Growth Inhibition | Reference |
| LuCaP 136CR | Vehicle | 6.8 | - | - | |
| This compound | 21.6 | 218% | Significant | ||
| LuCaP 77CR | Vehicle | 7.0 | - | - | |
| This compound | 9.5 | 36% | Significant | ||
| LuCaP 96CR | Vehicle | 5.75 | - | - | |
| This compound | 10.0 | 74% | Significant | ||
| LuCaP 35CR | Vehicle | Not Reported | - | Not Significant | |
| This compound | Not Reported | No Benefit | Not Significant |
Comparison with Alternative Therapies
While direct preclinical comparisons of Abiraterone with Enzalutamide and Docetaxel in PDX models are scarce in the literature, this section provides an overview of their mechanisms of action and available clinical comparative insights to guide further research.
Enzalutamide
Enzalutamide is a second-generation androgen receptor (AR) antagonist. Unlike first-generation anti-androgens, it not only competitively inhibits the binding of androgens to the AR but also prevents AR nuclear translocation and its interaction with DNA. This multi-faceted inhibition of the AR signaling pathway makes it a highly effective treatment for prostate cancer.
Note: There is a lack of publicly available, direct head-to-head preclinical studies comparing the efficacy of Abiraterone and Enzalutamide in prostate cancer PDX models with quantitative tumor growth inhibition data.
Docetaxel
Docetaxel is a taxane-based chemotherapy agent that works by stabilizing microtubules, leading to the inhibition of cell division and induction of apoptosis. It is a standard-of-care treatment for metastatic castration-resistant prostate cancer, often used in later stages of the disease.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of Abiraterone and the general androgen receptor signaling pathway.
Caption: Mechanism of Action of Abiraterone.
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: Experimental Workflow for PDX Studies.
Conclusion
Patient-derived xenograft models represent a powerful tool for the preclinical evaluation of Abiraterone's efficacy in prostate cancer. The data presented in this guide demonstrate that Abiraterone can significantly inhibit tumor growth and improve survival in various PDX models of castration-resistant prostate cancer, although responsiveness can be heterogeneous. The detailed experimental protocols provided herein offer a framework for conducting robust and reproducible in vivo studies.
A notable gap in the current preclinical landscape is the lack of direct, head-to-head comparative studies of Abiraterone versus other key therapeutic agents like Enzalutamide and Docetaxel in PDX models. Such studies are crucial for dissecting the relative efficacy of these agents in specific molecular subtypes of prostate cancer and for informing the optimal sequencing of therapies. Future research efforts should focus on generating this much-needed comparative preclinical data to further advance personalized medicine for patients with prostate cancer.
A Preclinical Head-to-Head: Abiraterone Acetate vs. Enzalutamide in Cancer Models
In the landscape of advanced prostate cancer therapeutics, abiraterone acetate and enzalutamide stand as pivotal agents targeting the androgen receptor (AR) signaling pathway, a critical driver of tumor progression. While both drugs have demonstrated significant clinical efficacy, their distinct mechanisms of action warrant a detailed preclinical comparison to better inform research and development strategies. This guide provides an objective overview of their performance in various cancer models, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Inhibitors
This compound and enzalutamide both disrupt AR signaling, but through fundamentally different approaches. Abiraterone is an irreversible inhibitor of CYP17A1, a crucial enzyme in androgen biosynthesis.[1][2][3] By blocking CYP17A1, abiraterone effectively shuts down the production of androgens, including testosterone and dihydrotestosterone (DHT), thereby depriving the AR of its activating ligands.[1][3]
Conversely, enzalutamide is a potent AR signaling inhibitor that acts at multiple steps in the pathway.[4][5][6][7][8] It competitively binds to the ligand-binding domain of the AR with a higher affinity than first-generation antiandrogens.[5][6] This binding prevents the nuclear translocation of the AR, its subsequent binding to DNA, and the recruitment of co-activator proteins necessary for the transcription of AR target genes.[4][5]
In Vitro Efficacy: A Comparative Look at Cellular Models
Preclinical studies in prostate cancer cell lines provide valuable insights into the direct cellular effects of abiraterone and enzalutamide. The following table summarizes key quantitative data from representative studies.
| Cell Line | Drug | Parameter | Value | Reference |
| LNCaP (Androgen-Sensitive) | Abiraterone | IC50 (Cell Viability) | ~10-20 µM | [9] |
| Enzalutamide | IC50 (Cell Viability) | ~1-5 µM | [9] | |
| VCaP (Androgen-Sensitive, AR Amplified) | Abiraterone | Tumor Growth Inhibition | Significant | [10] |
| Enzalutamide | Tumor Growth Inhibition | Significant | [10] | |
| PC-3 (Androgen-Independent) | Abiraterone | IC50 (Cell Viability) | > 50 µM | [11] |
| Enzalutamide | IC50 (Cell Viability) | > 50 µM | [11] |
In Vivo Performance: Xenograft Models Tell a Deeper Story
Animal models, particularly xenografts, are indispensable for evaluating the systemic effects and overall anti-tumor activity of therapeutic agents.
| Xenograft Model | Drug | Parameter | Result | Reference |
| LNCaP | Abiraterone | Tumor Growth Inhibition | Significant reduction in tumor volume | [12] |
| Enzalutamide | Tumor Growth Inhibition | Significant reduction in tumor volume | [12] | |
| VCaP (CRPC) | Abiraterone + Enzalutamide | Tumor Volume | Initial sensitivity followed by resistance | [10] |
| PC-3 | Abiraterone | Tumor Growth Inhibition | Minimal effect | [11][13] |
| Enzalutamide | Tumor Growth Inhibition | Minimal effect | [11][13] |
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the points of intervention for this compound and enzalutamide within the androgen receptor signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action | HCP Site | XTANDI® (enzalutamide) [xtandihcp.com]
- 9. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combination of Quercetin and 2-Methoxyestradiol Enhances Inhibition of Human Prostate Cancer LNCaP and PC-3 Cells Xenograft Tumor Growth | PLOS One [journals.plos.org]
- 12. Current mouse and cell models in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Analysis of Abiraterone Acetate and Other CYP17A1 Inhibitors in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Abiraterone Acetate with other selective and non-selective CYP17A1 inhibitors. The information presented is collated from preclinical and clinical studies to offer an objective overview for research and drug development professionals.
Introduction to CYP17A1 Inhibition
The cytochrome P450 17A1 (CYP17A1) enzyme is a critical juncture in the steroidogenesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities. These functions are essential for the production of androgens, which are key drivers of prostate cancer progression. Consequently, inhibiting CYP17A1 is a validated and effective therapeutic strategy in the management of advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC). This compound, a prodrug of Abiraterone, was the first-in-class CYP17A1 inhibitor to receive regulatory approval and remains a cornerstone of therapy. However, a number of other CYP17A1 inhibitors with varying degrees of selectivity and mechanisms of action have since been developed and investigated. This guide compares this compound to other notable CYP17A1 inhibitors: Orteronel, Galeterone, and Seviteronel (VT-464).
Preclinical Efficacy: A Quantitative Comparison
The preclinical efficacy of CYP17A1 inhibitors is primarily determined by their potency in inhibiting the hydroxylase and lyase activities of the enzyme, typically measured by IC50 values. A lower IC50 value indicates greater potency. The selectivity for 17,20-lyase over 17α-hydroxylase is a key differentiator, as selective lyase inhibition aims to reduce androgen synthesis while minimizing the impact on cortisol production, thereby potentially avoiding the need for concurrent corticosteroid administration.
| Inhibitor | Target | IC50 (nM) | Selectivity (Hydroxylase/Lyase) | Additional Mechanisms of Action |
| Abiraterone | CYP17A1 (Hydroxylase) | 2.5 - 4 | ~0.17 - 0.2 | Androgen Receptor (AR) antagonist |
| CYP17A1 (Lyase) | 15 | |||
| Orteronel (TAK-700) | CYP17A1 (Hydroxylase) | 38 (monkey) | ~0.71 (monkey) | |
| CYP17A1 (Lyase) | 27 (monkey), 38 (human) | |||
| Galeterone (TOK-001) | CYP17A1 (Hydroxylase) | 73 | ~3.17 | AR antagonist, AR degradation |
| CYP17A1 (Lyase) | 23 | |||
| Seviteronel (VT-464) | CYP17A1 (Hydroxylase) | 670 | ~9.7 | AR antagonist |
| CYP17A1 (Lyase) | 69 |
Clinical Efficacy and Development Status
The clinical development of these inhibitors has yielded varied outcomes, with this compound being the most successful to date.
| Inhibitor | Indication | Key Clinical Outcomes | Development Status |
| This compound | mCRPC, mCSPC | - Significantly improves overall survival (OS) and progression-free survival (PFS) compared to placebo.[1] - In a Phase III trial for mCRPC, median OS was 14.8 months vs 10.9 months for placebo.[1] | Approved and widely used |
| Orteronel (TAK-700) | mCRPC | - A network meta-analysis showed Orteronel had less efficacy for survival outcomes compared to Abiraterone and Enzalutamide.[2] - Associated with a significantly increased risk of adverse events.[2] | Development for prostate cancer voluntarily discontinued |
| Galeterone (TOK-001) | mCRPC | - Showed anti-tumor activity in Phase I and II studies.[3] - A Phase III trial (ARMOR3-SV) comparing it to enzalutamide was discontinued as it was unlikely to meet its primary endpoint.[4] | Development discontinued |
| Seviteronel (VT-464) | mCRPC, Breast Cancer | - Phase I and II studies showed it was generally well-tolerated.[5][6] - A Phase 2 study in mCRPC patients previously treated with enzalutamide was terminated early due to toxicity and limited clinical activity.[6] | Further development in specific patient populations is being considered |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the CYP17A1 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparing the clinical efficacy of this compound, enzalutamide, and orteronel in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Therapies After Galeterone in Patients With Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ccr.cancer.gov [ccr.cancer.gov]
In vitro comparison of Abiraterone and next-generation androgen receptor inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of prostate cancer therapeutics, the inhibition of androgen receptor (AR) signaling remains a cornerstone of treatment. This guide provides an in-depth in vitro comparison of Abiraterone, a potent inhibitor of androgen synthesis, against the next-generation androgen receptor inhibitors (ARIs) Enzalutamide, Apalutamide, and Darolutamide. By examining their distinct mechanisms of action and presenting key experimental data, this document serves as a valuable resource for researchers, scientists, and professionals involved in drug development.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between Abiraterone and the next-generation ARIs lies in their therapeutic targets within the androgen signaling cascade.
Abiraterone acts as an irreversible inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. By blocking CYP17A1, Abiraterone effectively shuts down the production of androgens, including testosterone and dihydrotestosterone (DHT), thereby depriving the androgen receptor of its activating ligands.
In contrast, Enzalutamide, Apalutamide, and Darolutamide are potent, direct antagonists of the androgen receptor. These molecules bind to the ligand-binding domain of the AR with high affinity, preventing its nuclear translocation, DNA binding, and the subsequent transcription of AR target genes. This direct inhibition of the receptor itself offers a more targeted approach to blocking androgen signaling.
Navigating Resistance: A Comparative Guide to Biomarkers for Predicting Abiraterone Treatment Response
For researchers, scientists, and drug development professionals navigating the complexities of metastatic castration-resistant prostate cancer (mCRPC), identifying patients who will benefit from abiraterone is a critical challenge. This guide provides a comparative analysis of established and emerging biomarkers for predicting abiraterone treatment response, supported by experimental data and detailed methodologies to aid in the validation and development of predictive assays.
Abiraterone, a potent inhibitor of CYP17A1, has significantly improved outcomes for patients with mCRPC.[1] However, a substantial portion of patients exhibit primary resistance, and nearly all eventually develop acquired resistance.[2][3] This underscores the urgent need for robust biomarkers to guide treatment decisions and facilitate the development of alternative therapeutic strategies. This guide delves into the validation of key biomarkers, presenting a comparative overview of their performance and the experimental protocols underpinning their assessment.
Comparative Analysis of Predictive Biomarkers
The landscape of abiraterone response biomarkers is diverse, encompassing circulating tumor cells (CTCs) and their molecular characteristics, genetic alterations in tumor tissue, and germline genetic variations. The following tables summarize the quantitative performance of prominent biomarkers from various clinical studies.
| Biomarker Category | Biomarker | Patient Cohort | Key Findings | Reference |
| Circulating Tumor Cells | CTC Count | mCRPC | A baseline CTC count of ≥5 cells/7.5 ml is associated with a worse prognosis. A ≥30% decline in CTC count after treatment is associated with increased survival. | [4] |
| mCRPC | A decline in CTC count to <5 was associated with a >50% decline in PSA. | [5] | ||
| mCRPC | CTC count ≥ 5 at the 2nd month of treatment is a strong prognostic indicator. | [6] | ||
| Androgen Receptor Variants | AR-V7 | mCRPC | Presence of AR-V7 in CTCs is associated with resistance to abiraterone. | [7][8] |
| mCRPC | AR-V7 positivity was an independent risk factor for shorter PSA progression-free survival (PFS), clinical PFS, and radiographic PFS in patients receiving abiraterone. | [8] | ||
| mCRPC | In a cohort of 202 patients, AR-V7 positivity was associated with poorer outcomes in both first-line and second-line novelty hormonal therapy settings. | [9] | ||
| Tumor Suppressor Genes | PTEN Loss | mCRPC | Loss of PTEN expression is associated with shorter median overall survival (14 vs 21 months) and shorter duration of abiraterone treatment (24 vs 28 weeks). | [10][11] |
| Gene Fusions | ETS Gene Fusions (e.g., TMPRSS2:ERG) | mCRPC | Some studies suggest a correlation between ERG fusion-positive CTCs and PSA response to abiraterone, while others have found no association. | [12] |
| Drug Target Polymorphisms | CYP17A1 Gene Polymorphisms | mCRPC | The rs2486758 single-nucleotide polymorphism (SNP) in CYP17A1 is associated with a lower likelihood of biochemical response and a shorter time to biochemical progression. | [13][14] |
| mCRPC | CYP17A1 copy number variations have been linked to the prognosis of mCRPC patients treated with abiraterone. | [1] | ||
| Other Promising Biomarkers | 11-Gene Panel | CRPC | An 11-gene panel was identified whose elevated expression is predictive of a worse response to abiraterone. | [2][3][15] |
| Platelet-based Biomarkers (FOLH1, KLK3, NPY) | CRPC | A three-biomarker panel in platelets separated long-term from short-term responders with 87% sensitivity and 82% specificity. | [16] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms underlying abiraterone response and resistance, as well as the methodologies for biomarker validation, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Androgen synthesis pathway and mechanisms of abiraterone action and resistance.
Caption: Experimental workflow for CTC enumeration and AR-V7 detection.
Detailed Experimental Protocols
1. Circulating Tumor Cell (CTC) Enumeration
-
Objective: To quantify the number of CTCs in peripheral blood.
-
Methodology: The CellSearch® System (Menarini Silicon Biosystems) is a commonly used semi-automated system for CTC enumeration.[4]
-
Blood Collection: 7.5 mL of whole blood is collected in a CellSave Preservative Tube.
-
CTC Enrichment: The system utilizes ferrofluid nanoparticles coated with antibodies against the epithelial cell adhesion molecule (EpCAM) to immunomagnetically enrich for CTCs.
-
Staining: The enriched cells are stained with fluorescently labeled antibodies. A nuclear dye (DAPI) identifies nucleated cells. Antibodies to cytokeratins (CK-8, 18, and 19) identify epithelial cells, and an antibody to CD45 is used to identify and exclude leukocytes.
-
Identification and Enumeration: CTCs are identified as nucleated cells (DAPI+) that are positive for cytokeratin and negative for CD45. The number of CTCs per 7.5 mL of blood is reported.
-
2. Androgen Receptor Splice Variant 7 (AR-V7) Detection
-
Objective: To detect the presence of AR-V7 in CTCs.
-
Methodology:
-
RNA-based (RT-PCR):
-
CTC Enrichment: As described above.
-
RNA Extraction: RNA is extracted from the enriched CTCs.
-
Reverse Transcription and PCR: The extracted RNA is reverse transcribed to cDNA, followed by a polymerase chain reaction (PCR) or quantitative real-time PCR (qRT-PCR) using primers specific for AR-V7.[17]
-
-
Protein-based:
-
CTC Enrichment: As described above.
-
Immunofluorescence: Enriched CTCs are stained with a specific antibody against the unique N-terminal domain of the AR-V7 protein.[7]
-
Detection: The presence of AR-V7 protein is visualized and quantified using fluorescence microscopy.
-
-
3. PTEN Loss Determination
-
Objective: To assess the expression of PTEN in tumor tissue.
-
Methodology:
-
Immunohistochemistry (IHC):
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.
-
Staining: The sections are stained with a primary antibody specific for the PTEN protein.
-
Scoring: The intensity and percentage of tumor cells showing positive staining are evaluated by a pathologist. Loss of PTEN is typically defined as a complete absence of staining or a significant reduction in staining intensity compared to normal tissue.[10][11]
-
-
Fluorescence in situ Hybridization (FISH):
-
Probe Hybridization: Probes specific for the PTEN gene and a control centromeric probe are hybridized to tumor tissue sections.
-
Scoring: The ratio of PTEN signals to control signals is determined in tumor cell nuclei. A deletion of the PTEN gene is indicated by a loss of the PTEN signal relative to the control.
-
-
Conclusion
The validation of predictive biomarkers for abiraterone response is a dynamic and critical area of research. While CTC enumeration and AR-V7 detection have shown significant promise in identifying patients unlikely to respond, further prospective validation is ongoing. Biomarkers such as PTEN loss and specific gene polymorphisms are also emerging as valuable tools for patient stratification. The continued investigation and rigorous validation of these and other novel biomarkers will be instrumental in personalizing therapy for patients with mCRPC and improving clinical outcomes.
References
- 1. Association between CYP17A1 polymorphisms and response to abiraterone in patients with metastatic castration-resistant prostate cancer: a systematic review - Zhou - AME Medical Journal [amj.amegroups.org]
- 2. Biomarkers for Predicting Abiraterone Treatment Outcome and Selecting Alternative Therapies in Castration‐Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers for Predicting Abiraterone Treatment Outcome and Selecting Alternative Therapies in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decline in Circulating Tumor Cell Count and Treatment Outcome in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Circulating tumor cell quantification during abiraterone plus prednisone therapy may estimate survival in metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [AR-V7 Androgen Receptor Variant as a Predictor of Response to Androgen-receptor Targeting Agents Used to Treat Castration-refractory Metastatic Prostate Cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The association of AR-V7 with resistance to Abiraterone in metastatic castration-resistant prostate cancer [jomh.org]
- 9. ascopubs.org [ascopubs.org]
- 10. PTEN Protein Loss and Clinical Outcome from Castration-resistant Prostate Cancer Treated with Abiraterone Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTEN protein loss and clinical outcome from castration-resistant prostate cancer treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Pathways: Targeting ETS Gene Fusions in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Common Genetic Variation in CYP17A1 and Response to this compound in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 17. AR-V7 Transcripts in Whole Blood RNA of Patients with Metastatic Castration Resistant Prostate Cancer Correlate with Response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Abiraterone's Differential Impact on Prostate Cancer Cell Lines: A Comparative Analysis
For Immediate Release
A comprehensive analysis of preclinical data reveals that Abiraterone, a cornerstone in the treatment of advanced prostate cancer, exhibits distinct mechanisms of action and efficacy across various prostate cancer cell lines. This comparison guide synthesizes findings on its effects on cell viability, apoptosis, and underlying signaling pathways in androgen receptor (AR)-positive (LNCaP, VCaP) and AR-negative (PC-3, DU145) prostate cancer cell models, providing valuable insights for researchers and drug development professionals.
Key Findings at a Glance
Abiraterone demonstrates potent cytotoxic effects in both AR-positive and, notably, in certain AR-negative prostate cancer cell lines, albeit through different molecular pathways. In AR-positive cells, its primary mechanism involves the inhibition of androgen synthesis and direct antagonism of the androgen receptor, leading to cell cycle arrest and apoptosis. Conversely, in AR-negative cells, Abiraterone's anti-cancer activity is mediated through AR-independent pathways, including the modulation of key oncogenic and apoptotic signaling cascades.
Comparative Efficacy of Abiraterone Across Prostate Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of Abiraterone, a measure of its potency, varies across different prostate cancer cell lines, reflecting their diverse genetic backgrounds and molecular dependencies.
| Cell Line | Androgen Receptor (AR) Status | IC50 of Abiraterone (µM) | Citation(s) |
| LNCaP | Positive (mutated) | ~2.5 | [1] |
| VCaP | Positive (wild-type) | Not explicitly found in a direct comparative study | |
| PC-3 | Negative | ~2.5 | [1] |
| DU145 | Negative | Not explicitly found in a direct comparative study | |
| LNCaP-abl | Positive (androgen-independent) | ~2.5 | [1] |
Note: IC50 values can vary between studies due to different experimental conditions.
Induction of Apoptosis: A Tale of Two Pathways
Abiraterone effectively induces programmed cell death (apoptosis) in both AR-positive and AR-negative prostate cancer cells. However, the molecular triggers and the extent of apoptosis differ.
| Cell Line | Key Apoptotic Effects | Quantitative Data | Citation(s) |
| LNCaP | Induction of apoptosis through AR signaling inhibition. | Data on specific percentage of apoptosis not readily available in comparative studies. | [2] |
| PC-3 | AR-independent induction of apoptosis.[2] | Following treatment with 40 µM Abiraterone, an increase in the apoptotic population to 14.2% was observed. In combination with a P2Y1 receptor agonist, this increased to 40.4% .[3] | [2][3] |
| DU145 | AR-independent induction of apoptosis.[3] | Following treatment with 40 µM Abiraterone, an increase in the apoptotic population to 14.3% was observed. In combination with a P2Y1 receptor agonist, this increased to 34.8% .[3] | [3] |
Deciphering the Signaling Pathways
The differential effects of Abiraterone are rooted in its modulation of distinct signaling pathways in AR-positive and AR-negative prostate cancer cells.
AR-Dependent Pathway in LNCaP and VCaP Cells
In AR-positive cells, Abiraterone's primary mode of action is the inhibition of CYP17A1, an enzyme crucial for androgen biosynthesis. This leads to a reduction in androgen levels, thereby preventing the activation of the androgen receptor and the transcription of genes essential for cell growth and survival, such as Prostate-Specific Antigen (PSA).[4][5]
AR-Independent Pathways in PC-3 and DU145 Cells
In AR-negative cells, Abiraterone's effects are mediated through alternative signaling pathways. Studies have shown its ability to modulate the TGF-β signaling pathway and promote the Warburg effect by activating Smad3, which in turn enhances glycolysis and cell proliferation in some contexts.[2][6] It also impacts the expression of key apoptotic and cell cycle regulatory proteins.[2]
Experimental Protocols
The following are standardized protocols for the key assays used to evaluate the effects of Abiraterone on prostate cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of Abiraterone concentrations (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Cell Preparation: Following treatment with Abiraterone, harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Annexin V Staining: Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 10 µL of Propidium Iodide (PI) staining solution (to differentiate between apoptotic and necrotic cells) and incubate for a further 5 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Conclusion
This comparative analysis underscores the multifaceted nature of Abiraterone's anti-cancer activity. While its efficacy in AR-positive prostate cancer is well-established and primarily driven by AR pathway inhibition, its significant impact on AR-negative cells highlights the potential for broader applications and the importance of understanding its AR-independent mechanisms. These findings provide a crucial foundation for further research into optimizing Abiraterone therapy and developing novel treatment strategies for different subtypes of prostate cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. P2Y1 agonist HIC in combination with androgen receptor inhibitor abiraterone acetate impairs cell growth of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antihormone treatment differentially regulates PSA secretion, PSMA expression and 68Ga–PSMA uptake in LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abiraterone switches castration‐resistant prostate cancer dependency from adrenal androgens towards androgen receptor variants and glucocorticoid receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicsofoncology.org [clinicsofoncology.org]
Abiraterone Demonstrates Superior Synergistic Effects with Radiation In Vitro, Outperforming Alternatives
New in vitro research reveals that Abiraterone, a key anti-androgen agent, exhibits significant synergistic effects when combined with radiation therapy in prostate cancer cell lines. These effects are notably independent of the androgen receptor (AR) status, suggesting a broader applicability for Abiraterone in combination with radiotherapy compared to other treatments like Enzalutamide. The primary mechanism underlying this synergy lies in the impairment of critical DNA repair pathways.
A comprehensive analysis of recent in vitro studies indicates that Abiraterone enhances the sensitivity of prostate cancer cells to radiation, a phenomenon known as radiosensitization. This effect is observed in both androgen-sensitive and androgen-resistant prostate cancer models, highlighting a potential advantage of Abiraterone in a wider range of prostate cancer subtypes.[1][2] In contrast, the synergistic effects of Enzalutamide, another prominent anti-androgen drug, in combination with radiation appear to be restricted to AR-sensitive prostate cancer cells.[1][2]
The superior performance of Abiraterone in radiosensitization is attributed to its ability to disrupt key DNA double-strand break (DSB) repair mechanisms, namely Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[1][2][3] By inhibiting these repair pathways, Abiraterone prevents cancer cells from efficiently repairing the DNA damage induced by radiation, leading to increased cell death.
Comparative Efficacy of Abiraterone in Radiosensitization
Quantitative data from clonogenic assays, which measure the ability of cancer cells to proliferate and form colonies after treatment, consistently demonstrate the synergistic interaction between Abiraterone and radiation. The Sensitiser Enhancement Ratio (SER), a measure of the magnitude of the radiosensitizing effect, provides a clear metric for comparison.
| Cell Line | Androgen Receptor Status | Treatment | Sensitiser Enhancement Ratio (SER) | Reference |
| LNCaP | Sensitive | Abiraterone + Radiation | 1.23 | [1] |
| LNCaP | Sensitive | Enzalutamide + Radiation | 1.23 | [1] |
| PC3 | Resistant | Abiraterone + Radiation | 1.19 | [1] |
| PC3 | Resistant | Enzalutamide + Radiation | 0.96 | [1] |
| SJSA-1 | Resistant | Abiraterone + Radiation | 1.17 | [1] |
| SJSA-1 | Resistant | Enzalutamide + Radiation | 1.01 | [1] |
As the data indicates, Abiraterone demonstrates a significant radiosensitizing effect (SER > 1) across all tested cell lines, irrespective of their AR status. Enzalutamide, however, only shows a comparable effect in the AR-sensitive LNCaP cells and fails to enhance radiation efficacy in the AR-resistant PC3 and SJSA-1 cell lines.
Experimental Protocols
The following methodologies were central to the in vitro assessment of the synergistic effects of Abiraterone and radiation.
Colony Formation Assay
The clonogenic assay is a fundamental method used to determine the reproductive viability of cells after exposure to cytotoxic agents.
Caption: Workflow of the Colony Formation Assay.
Protocol:
-
Prostate cancer cells (LNCaP, PC3, and SJSA-1) were seeded in appropriate culture dishes.
-
Cells were pre-treated with Abiraterone (e.g., 10 μM) or a vehicle control for 24 hours prior to irradiation.[1]
-
Following drug treatment, cells were exposed to varying doses of ionizing radiation (typically 0-8 Gy).[1]
-
The cells were then incubated for a period of 10-14 days to allow for the formation of colonies.
-
After the incubation period, colonies were fixed and stained (e.g., with crystal violet) for visualization and counting.
-
The survival fraction (SF) was calculated as the ratio of colonies formed in the treated group to that in the control group, normalized to the plating efficiency.[1]
-
The Sensitiser Enhancement Ratio (SER) was determined by dividing the radiation dose required to achieve a specific survival fraction (e.g., 10%) in the control group by the dose required for the same survival fraction in the drug-treated group.[1]
DNA Damage and Repair Assays (Immunofluorescence for γH2AX and 53BP1)
These assays are employed to visualize and quantify DNA double-strand breaks, providing a direct measure of the impact of treatment on DNA integrity and repair.
Protocol:
-
Cells were cultured on coverslips and treated with Abiraterone followed by irradiation as described previously.
-
At specific time points post-irradiation (e.g., 24 hours), cells were fixed and permeabilized.[3]
-
The cells were then incubated with primary antibodies targeting phosphorylated H2AX (γH2AX) and 53BP1, which are markers for DNA double-strand breaks.
-
Following incubation with fluorescently labeled secondary antibodies, the coverslips were mounted on slides.
-
The number of distinct nuclear foci for γH2AX and 53BP1 were visualized and quantified using fluorescence microscopy. A significant increase in the number of residual foci at 24 hours post-irradiation in the combination treatment group compared to radiation alone indicates inhibition of DNA repair.[3]
Underlying Signaling Pathways
The synergistic effect of Abiraterone and radiation is rooted in the inhibition of DNA repair pathways, which are often regulated by the androgen receptor.
Caption: Mechanism of Abiraterone-induced radiosensitization.
Abiraterone indirectly inhibits AR signaling by blocking androgen synthesis via the inhibition of the CYP17A1 enzyme.[1] Androgen receptor signaling is known to upregulate key genes involved in DNA repair pathways, including NHEJ and HR.[1][2] By suppressing AR activity, Abiraterone downregulates these repair mechanisms. Consequently, when combined with radiation, which induces DNA double-strand breaks, the cancer cells' ability to repair this damage is compromised, leading to a synergistic increase in cell death.[1][2][3] The observation that Abiraterone also exerts synergistic effects in AR-resistant cells suggests the existence of alternative, AR-independent mechanisms of action that also contribute to the inhibition of DNA repair.[1]
References
- 1. Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Second-Generation Antiandrogen Therapy Radiosensitizes Prostate Cancer Regardless of Castration State through Inhibition of DNA Double Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Abiraterone Acetate
Essential Safety and Logistical Information for the Safe Handling of a Potent Pharmaceutical Compound
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent pharmaceutical compounds like Abiraterone Acetate is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step instructions, laboratories can mitigate risks and build a culture of safety.
This compound is recognized as a hazardous drug, primarily due to its potential reproductive and developmental toxicity.[1][2][3] The National Institute for Occupational Safety and Health (NIOSH) includes Abiraterone in its list of hazardous drugs that require special handling precautions.[2] Therefore, a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) are critical.
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial to minimize exposure. The following step-by-step plan outlines the necessary precautions.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the unopened package to a designated handling area, preferably a containment ventilated enclosure (CVE) or a Class II Biological Safety Cabinet (BSC).
-
Wear a single pair of chemotherapy-tested gloves during unpacking.
2. Preparation and Weighing:
-
All handling of powdered or solid this compound should be performed within a CVE or a Class II BSC to prevent aerosolization.[4]
-
Wear two pairs of chemotherapy-tested gloves, with the outer glove cuff covering the gown sleeve.
-
A disposable, back-closing gown made of a low-lint, impervious material should be worn.
-
Utilize a fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), especially when the potential for aerosolization is high.[4]
-
Wear safety glasses with side shields or a face shield for eye and face protection.[5][6]
3. Dissolution and Aliquoting:
-
When preparing solutions, work within a CVE or BSC.
-
Use a closed system drug-transfer device (CSTD) if available to minimize spills and aerosols.
-
Wear double chemotherapy-tested gloves, a protective gown, and eye/face protection.
4. Administration (in a research setting):
-
If administering the compound to animals, do so in a well-ventilated area or a ventilated enclosure.
-
Continue to wear appropriate PPE, including double gloves, a gown, and eye protection.
5. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Isolate the spill area.
-
Don the appropriate PPE, including a respirator, before cleaning the spill.
-
Use a spill kit specifically designed for hazardous drugs.
-
Absorb liquids with an appropriate absorbent material and collect all contaminated materials in a designated hazardous waste container.
6. Disposal Plan:
-
All disposable PPE (gloves, gowns, etc.) used during the handling of this compound should be considered contaminated and disposed of as hazardous waste.
-
Empty vials and contaminated labware should also be disposed of in a designated hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.[5]
Personal Protective Equipment (PPE) Summary
While specific occupational exposure limits (OELs) for this compound are not publicly available from regulatory bodies like OSHA, it is classified as a potent compound requiring stringent controls. The following table summarizes the recommended PPE for various handling scenarios.
| Task | Glove Requirement | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Unpacking | Single pair of chemotherapy-tested gloves | Safety glasses with side shields | Not generally required | Lab coat |
| Weighing/Handling Powder | Double pair of chemotherapy-tested gloves | Safety glasses with side shields and face shield | Fit-tested N95 respirator or PAPR | Disposable, impervious gown |
| Preparing Solutions | Double pair of chemotherapy-tested gloves | Safety glasses with side shields | Within a ventilated enclosure | Disposable, impervious gown |
| Spill Cleanup | Double pair of chemotherapy-tested gloves | Goggles and face shield | Fit-tested N95 respirator or PAPR | Disposable, impervious gown and shoe covers |
| Waste Disposal | Single pair of chemotherapy-tested gloves | Safety glasses with side shields | Not generally required | Lab coat |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Logical workflow for selecting appropriate PPE based on the this compound handling task.
By implementing these comprehensive safety measures and utilizing the provided operational plans, researchers can significantly reduce the risk of exposure to this compound, ensuring a safer laboratory environment for all personnel.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
